Fmoc-Asn(Xan)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSJDYJRHPNVAM-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to Fmoc-Asn(Xan)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Asn(Xan)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of asparagine residues into peptide sequences. The strategic use of the xanthenyl (Xan) protecting group on the side chain amide of asparagine mitigates common side reactions, such as dehydration and nitrile formation, that can occur under the conditions of peptide synthesis. This guide provides a comprehensive overview of the structure, properties, and detailed protocols for the use of this compound.
Core Structure and Functionality
This compound, with the IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid, is composed of three key moieties:
-
L-Asparagine: The core amino acid residue.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group attached to the α-amino group. This group is stable to acidic conditions but is readily removed by treatment with a secondary amine, typically piperidine, allowing for the sequential addition of amino acids in SPPS.
-
Xan (Xanthenyl) Group: An acid-labile protecting group attached to the side-chain amide of the asparagine. The bulky Xan group effectively prevents the dehydration of the amide to a nitrile during the activation step of peptide coupling. It is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.
This orthogonal protection scheme, where the Fmoc and Xan groups are removed under distinct chemical conditions, is fundamental to the successful synthesis of complex peptides.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₂H₂₆N₂O₆ |
| Molecular Weight | 534.57 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in dimethylformamide (DMF) and dichloromethane (DCM) |
Note: Specific values for melting point and optical rotation for this compound are not consistently reported across publicly available sources. These properties can vary depending on the crystalline form and purity.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process starting from Fmoc-Asn-OH.
Step 1: Preparation of Fmoc-Asn-OH
This step involves the protection of the α-amino group of L-asparagine with the Fmoc group.
Step 2: Introduction of the Xanthenyl (Xan) Protecting Group
The side-chain amide of Fmoc-Asn-OH is protected using xanthydrol in an acid-catalyzed reaction.
Detailed Protocol:
-
Dissolve Fmoc-Asn-OH in a suitable solvent such as a mixture of dioxane and water.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Add xanthydrol to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by a suitable method like thin-layer chromatography (TLC).
-
Upon completion, the product is typically precipitated by the addition of water.
-
The crude product is then collected by filtration, washed, and dried.
-
Recrystallization from a suitable solvent system can be performed for further purification.
Use of this compound in Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the incorporation of an this compound residue into a peptide chain on a solid support. This protocol assumes a standard Fmoc/tBu strategy.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids) that has been pre-swelled in an appropriate solvent like DMF.
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been removed.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 5-20 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove the piperidine and the Fmoc-piperidine adduct.
3. Coupling of this compound:
-
Activation: In a separate vessel, pre-activate this compound by dissolving it in DMF with a suitable coupling reagent and an additive. A common combination is HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure®. A base such as DIPEA (N,N-Diisopropylethylamine) is also added.
-
Coupling: Add the activated this compound solution to the resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) at room temperature with gentle agitation.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test, which detects free primary amines.
4. Washing:
-
After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
5. Repetition:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
6. Cleavage and Final Deprotection:
-
Once the peptide chain assembly is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%).
-
Scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are included in the cleavage cocktail to protect sensitive residues from reactive species generated during deprotection. The Xan group is cleaved during this step.
-
The cleaved peptide is then precipitated from the cleavage solution, typically with cold diethyl ether, collected by centrifugation, and lyophilized.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
SPPS Workflow for Incorporating this compound
Caption: Workflow for a single coupling cycle in SPPS.
A Technical Guide to Fmoc-Asn(Xan)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Asn(Xan)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), offering a strategic solution to challenges associated with the incorporation of asparagine residues into peptide sequences. This technical guide provides an in-depth overview of its chemical properties, its role in preventing common side reactions, and detailed protocols for its effective use.
Core Chemical and Physical Properties
This compound, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid, is a derivative of asparagine where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amide is protected by an acid-labile xanthyl (Xan) group. This orthogonal protection scheme is fully compatible with standard Fmoc/tBu-based SPPS strategies.
Data Presentation: Key Chemical Properties
| Property | Value |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid |
| CAS Number | 185031-78-1 |
| Molecular Formula | C₃₂H₂₆N₂O₆ |
| Molecular Weight | 534.57 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 158-160 °C |
| Solubility | Readily soluble in common SPPS solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). Limited solubility in water. |
| Storage | Recommended storage at 2-8°C for long-term stability. |
Role and Significance in Solid-Phase Peptide Synthesis
The primary challenge when incorporating asparagine into a peptide sequence is the risk of side-chain amide dehydration during the carboxyl group activation step. This irreversible side reaction leads to the formation of a β-cyanoalanine residue, which is a difficult-to-remove impurity. The use of a side-chain protecting group is essential to prevent this.
The xanthyl (Xan) group on this compound provides bulky, acid-labile protection to the side-chain amide. This effectively prevents dehydration, especially when using carbodiimide-based coupling reagents. The Xan group is stable under the basic conditions required for the repeated removal of the Nα-Fmoc group (typically with piperidine in DMF) but is efficiently cleaved during the final acidolytic step (e.g., with trifluoroacetic acid) used to release the peptide from the resin and remove other side-chain protecting groups.
Experimental Protocols
The following are detailed methodologies for the use of this compound in a standard Fmoc-SPPS workflow.
Coupling of this compound
This protocol describes the coupling of this compound onto a resin-bound peptide with a free N-terminal amine. The procedure utilizes HATU as the coupling agent, a common and efficient choice.
Materials:
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Peptide-resin with a free amine
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous Dimethylformamide (DMF)
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Solid-phase synthesis vessel
Methodology:
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Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. After swelling, drain the solvent.
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Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.
-
Coupling Reaction: Add DIPEA (6 equivalents) to the activated amino acid solution and immediately add the mixture to the swelled resin.
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Agitation: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to monitor the reaction for completion. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling.
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Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Nα-Fmoc Group Deprotection
This is a standard step performed after each successful coupling to prepare the peptide for the next amino acid addition.
Materials:
-
20% (v/v) Piperidine in DMF
-
Anhydrous Dimethylformamide (DMF)
Methodology:
-
Add the 20% piperidine/DMF solution to the resin.
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Agitate for an initial 3 minutes, then drain.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
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Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Final Cleavage and Xan Group Removal
This final step cleaves the completed peptide from the solid support and removes the Xan group from the asparagine side chain, along with other acid-labile protecting groups.
Materials:
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Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Wash the final peptide-resin with DCM to remove residual DMF and then dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O . TIS and water act as scavengers to trap reactive cations generated during the cleavage process.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel.
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Incubation: Agitate the vessel at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution under a gentle stream of nitrogen. Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and repeat the ether wash to remove residual scavengers and cleavage byproducts.
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Drying: Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Logical Workflow for SPPS using this compound
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis and the specific stages where this compound is incorporated and its protecting groups are removed.
Caption: SPPS workflow for incorporating an Asn(Xan) residue.
A Technical Guide to the Synthesis of N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-xanthyl-L-asparagine
This in-depth technical guide provides a comprehensive overview of the synthesis of N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-xanthyl-L-asparagine (Fmoc-Asn(Xan)-OH), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document details the experimental protocol, quantitative data, and the strategic importance of this compound in solid-phase peptide synthesis (SPPS).
Introduction
N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-xanthyl-L-asparagine is a derivative of the amino acid asparagine where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the side-chain amide is protected by a xanthyl (Xan) group.[1][2] This dual protection scheme is integral to modern Fmoc-based solid-phase peptide synthesis. The primary role of the xanthyl group is to prevent the dehydration of the asparagine side-chain amide to a β-cyano-alanine residue during the carboxyl activation step, a common side reaction with carbodiimide-based coupling reagents. Furthermore, the bulky xanthyl group enhances the solubility of the Fmoc-asparagine derivative.[1][2]
The xanthyl protecting group is labile to strong acids like trifluoroacetic acid (TFA), which allows for its removal concomitantly with the cleavage of the peptide from the resin support at the final stage of synthesis.[1] This orthogonality with the base-labile Fmoc group is a cornerstone of the Fmoc/tBu SPPS strategy.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the final product.
Table 1: Properties of Key Reagents and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Fmoc-L-asparagine (Fmoc-Asn-OH) | C₁₉H₁₈N₂O₅ | 354.36 | 71989-16-7 |
| 9-Hydroxyxanthene (Xanthydrol) | C₁₃H₁₀O₂ | 198.22 | 90-46-0 |
| This compound | C₃₂H₂₆N₂O₆ | 534.56 | 185031-78-1 |
Table 2: Representative Reaction Parameters and Yield
| Parameter | Value | Reference |
| Solvent | Dichloromethane (DCM) | Inferred from similar syntheses[3] |
| Catalyst | Trifluoroacetic Acid (TFA) | Inferred from similar syntheses[3] |
| Reaction Time | 1 hour | [3] |
| Purification Method | Precipitation and Filtration | [3] |
| Representative Yield | ~84% | Based on analogous synthesis[3] |
Experimental Protocol
The synthesis of this compound is achieved through an acid-catalyzed reaction between Fmoc-L-asparagine and 9-hydroxyxanthene (xanthydrol). The following protocol is adapted from a similar procedure for the synthesis of Fmoc-protected xanthyl-selenocysteine.[3]
Materials:
-
Fmoc-L-asparagine (Fmoc-Asn-OH)
-
9-Hydroxyxanthene (Xanthydrol)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Petroleum ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Fmoc-L-asparagine (1.0 equivalent) in anhydrous dichloromethane.
-
Acid Catalyst Addition: To the stirring solution, add a catalytic amount of trifluoroacetic acid (approximately 2 equivalents).
-
Xanthydrol Addition: Slowly add 9-hydroxyxanthene (1.05 equivalents) as a solid in small portions to the reaction mixture over 10 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion of the reaction, add petroleum ether (approximately 10 volumes relative to the dichloromethane) to the stirring solution to precipitate the product.
-
Isolation: Stir the resulting suspension vigorously for an additional 15 minutes at 0°C.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with a cold 3:1 mixture of petroleum ether and dichloromethane.
-
Drying: Dry the purified this compound product under vacuum.
Characterization:
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the protons of the Fmoc, xanthyl, and asparagine moieties.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 534.56 g/mol .
-
Melting Point (mp): A sharp melting point indicates high purity.
Visualizations
Synthesis Workflow
The following diagram illustrates the chemical reaction for the synthesis of this compound.
Caption: Synthesis of this compound.
Role in Solid-Phase Peptide Synthesis (SPPS)
The diagram below outlines the logical workflow of utilizing this compound in a standard SPPS cycle.
Caption: Use of this compound in SPPS.
References
Technical Guide: Fmoc-Asn(Xan)-OH for Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of N-α-Fmoc-N-γ-xanthyl-L-asparagine (Fmoc-Asn(Xan)-OH), a critical building block for solid-phase peptide synthesis (SPPS). It details the compound's physicochemical properties, its strategic advantages in preventing common side reactions, and a comprehensive experimental protocol for its use.
Core Properties of this compound
This compound is a derivative of asparagine designed for Fmoc-based solid-phase peptide synthesis. The key structural features are the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile xanthyl (Xan) group protecting the side-chain amide. This orthogonal protection scheme is central to its utility in complex peptide synthesis.
The primary role of the xanthyl protecting group is to prevent two major side reactions associated with asparagine incorporation:
-
Dehydration: During the carbodiimide-mediated activation of the carboxyl group, the unprotected side-chain amide can be dehydrated to form a nitrile byproduct. The bulky Xan group sterically hinders this side reaction.
-
Aspartimide Formation: The peptide backbone nitrogen can attack the side-chain carbonyl under the basic conditions used for Fmoc deprotection (e.g., piperidine), particularly in sequences like -Asn-Gly-. This forms a succinimide ring (aspartimide), which can lead to a mixture of α- and β-aspartyl peptides and racemization. The electron-withdrawing nature of the xanthyl group reduces the nucleophilicity of the side-chain carbonyl, suppressing this cyclization.
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| Molecular Weight | 534.56 g/mol | [1] |
| Molecular Formula | C₃₂H₂₆N₂O₆ | [2] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 158-160 °C | [2] |
| Solubility | Readily soluble in common SPPS solvents such as DMF, DCM, and NMP; limited solubility in water. | [2] |
Experimental Protocol: Incorporation of this compound in Fmoc SPPS
This section provides a detailed methodology for the incorporation of this compound into a growing peptide chain on a solid support. The protocol assumes a standard manual or automated Fmoc/tBu strategy.
-
Resin: Appropriate solid support with a suitable linker (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids).
-
This compound
-
Other Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/TBTU.
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine.
-
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. A common alternative for peptides with sensitive residues is TFA/TIS/H₂O/Dithiothreitol (DTT) (e.g., 85:5:5:5).[3]
The following steps detail a single cycle of amino acid addition.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to synthesis.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution (20% piperidine in DMF) for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Wash with DCM (2-3 times) and then DMF (2-3 times).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate the this compound. Dissolve this compound (3-4 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6-8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction.
-
-
Washing:
-
Wash the resin with DMF (5-6 times) to remove excess reagents and byproducts.
-
Wash with DCM (2-3 times). The resin is now ready for the next deprotection and coupling cycle.
-
-
After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the xanthyl group from asparagine.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide and purify using reverse-phase HPLC.
Visualization of the SPPS Workflow
The logical flow of the Solid-Phase Peptide Synthesis cycle is depicted below. This diagram illustrates the iterative process of deprotection, activation, and coupling central to chain elongation.
Caption: Workflow for this compound incorporation in SPPS.
References
The Xanthyl (Xan) Protecting Group: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high purity and yield. The xanthyl (Xan) group is a specialized protecting group, primarily employed for the side chains of asparagine (Asn) and glutamine (Gln). Its application is particularly crucial in preventing common side reactions and improving the solubility of these amino acid derivatives during solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the role of the Xan group, offering detailed experimental protocols, quantitative data comparisons, and visual diagrams of the underlying chemical processes.
Core Principles of the Xanthyl Protecting Group
The primary function of the Xan group is to protect the side chain amide functionality of asparagine and glutamine. This protection is essential to prevent two major side reactions during peptide synthesis:
-
Dehydration: The unprotected side chain amides of Asn and Gln are susceptible to dehydration to the corresponding nitrile during the activation step of coupling, especially when using carbodiimide reagents. This leads to the incorporation of a modified amino acid into the peptide sequence, which is difficult to remove during purification.
-
Aspartimide Formation: In Fmoc-based SPPS, the repeated exposure to basic conditions for Fmoc group removal can lead to the cyclization of aspartic acid residues to form a succinimide derivative known as aspartimide. While Xan is used for Asn and Gln, the principles of side-chain protection are relevant to preventing various side reactions. Studies have shown that appropriate side-chain protection can significantly reduce the formation of such byproducts.
The Xan group offers a solution to these challenges. It is introduced onto the side chain amide via an acid-catalyzed reaction with xanthydrol. The resulting N-xanthyl derivative is stable to the conditions of both Boc and Fmoc peptide synthesis but can be readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.
Advantages of the Xanthyl Protecting Group
The use of the Xan protecting group offers several distinct advantages in peptide synthesis:
-
Prevention of Side Reactions: The bulky xanthyl group effectively shields the side chain amide, preventing dehydration and other potential side reactions.
-
Improved Solubility: Fmoc-Asn-OH and Fmoc-Gln-OH are notoriously insoluble in common SPPS solvents like dimethylformamide (DMF). The introduction of the Xan group significantly enhances the solubility of these amino acid derivatives, facilitating more efficient and complete coupling reactions.
-
Enhanced Purity of Final Peptide: By minimizing side reactions, the use of Xan-protected asparagine and glutamine leads to a cleaner crude peptide product, simplifying purification and increasing the overall yield of the desired peptide.[1] Comparative studies have shown that peptides synthesized with Xan protection are often purer than those synthesized using other protecting groups like trityl (Trt) or 2,4,6-trimethoxybenzyl (Tmob).[1]
Data Presentation: Quantitative Comparison of Protecting Groups
While direct comparative studies with extensive quantitative data are limited in publicly available literature, the following table summarizes the known properties and performance characteristics of common protecting groups for asparagine, drawing from various sources.
| Protecting Group | Key Advantages | Key Disadvantages | Typical Cleavage Conditions | Relative Purity of Final Peptide |
| Xanthyl (Xan) | - Excellent prevention of dehydration- High solubility of protected amino acid- Leads to high purity peptides[1] | - More common in Boc-SPPS | Strong acid (e.g., TFA) | High |
| Trityl (Trt) | - Good solubility of protected amino acid- Widely used in Fmoc-SPPS | - Can be less effective at preventing certain side reactions compared to Xan | Mild to strong acid (e.g., TFA) | Good to High |
| 2,4,6-Trimethoxybenzyl (Tmob) | - Offers good protection | - Can lead to side reactions during cleavage- May result in less pure peptides compared to Xan[1] | Strong acid (e.g., TFA) | Moderate to Good |
| None | - Cost-effective | - High risk of dehydration and other side reactions- Poor solubility of Fmoc-Asn/Gln-OH | N/A | Low |
Mandatory Visualization: Reaction Mechanisms and Workflows
To visually elucidate the chemical processes involving the xanthyl protecting group, the following diagrams have been generated using the DOT language.
Protection of Asparagine Side Chain with Xanthydrol
TFA-Mediated Cleavage of the Xanthyl Group
Experimental Workflow for SPPS using Xan Protection
Experimental Protocols
The following are detailed methodologies for the key experiments involving the xanthyl protecting group.
Protocol 1: Synthesis of Fmoc-Asn(Xan)-OH
This protocol describes the acid-catalyzed introduction of the xanthyl group onto the side chain of Fmoc-Asn-OH.
Materials:
-
Fmoc-Asn-OH
-
Xanthydrol
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-Asn-OH and a molar excess (typically 1.1 to 1.5 equivalents) of xanthydrol in glacial acetic acid.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, precipitate the product by adding the reaction mixture dropwise to a large volume of cold water or a mixture of water and ice.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove acetic acid.
-
Recrystallize the crude product from a suitable solvent system, such as dichloromethane/diethyl ether, to obtain pure this compound.
-
Dry the final product under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle with this compound
This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Rink amide resin) using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF (deprotection solution)
-
DMF
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-diisopropylethylamine)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and HBTU (slightly less than 1 equivalent to the amino acid) in DMF.
-
Add DIEA (typically 2 equivalents relative to the amino acid) to the solution to activate the amino acid. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step may need to be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Capping (Optional): To block any unreacted free amines, a capping step can be performed using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA or pyridine) in DMF.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Deprotection of a Peptide Containing an Asn(Xan) Residue
This protocol describes the final step of SPPS, where the peptide is cleaved from the solid support and all protecting groups, including the Xan group, are removed.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: A common cocktail is Reagent K, which consists of:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Note: The exact composition of the cleavage cocktail can be varied depending on the amino acid composition of the peptide to minimize specific side reactions. For peptides without sensitive residues, a simpler cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) may be sufficient.
-
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The cleavage time may need to be optimized depending on the specific peptide and protecting groups used.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecule impurities.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The xanthyl protecting group plays a vital role in modern peptide synthesis, particularly for the challenging incorporation of asparagine and glutamine residues. Its ability to prevent deleterious side reactions and enhance the solubility of amino acid derivatives directly contributes to the synthesis of higher purity peptides. While the selection of a protecting group strategy is always dependent on the specific peptide sequence and desired outcome, the Xan group remains a powerful tool in the arsenal of the peptide chemist, enabling the successful synthesis of complex and asparagine-rich peptides for research, diagnostics, and therapeutic development.
References
An In-Depth Technical Guide to Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) strategy, the most widely used method for chemically synthesizing peptides in both research and industrial settings.[1] We will delve into the core principles, a detailed step-by-step workflow, key reagents, quantitative data, experimental protocols, and troubleshooting of common side reactions.
Core Principles of Fmoc/tBu SPPS
Fmoc/tBu SPPS is renowned for its mild reaction conditions and the use of an orthogonal protection strategy.[2] This strategy employs two different classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of the N-terminus of the growing peptide chain without affecting the side-chain protecting groups.[2]
-
Nα-Fmoc Protection: The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. This group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3]
-
Side-Chain tBu Protection: The reactive side chains of amino acids are protected by acid-labile groups, primarily derived from tert-butyl alcohol (e.g., tBu, Boc, Trt).[2] These groups are stable throughout the iterative cycles of Fmoc deprotection and coupling but are removed simultaneously with the cleavage of the peptide from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA).[3]
The SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide on a solid support is a cyclical process, with each cycle adding one amino acid to the growing peptide chain.[4] The general workflow is as follows:
-
Resin Swelling: The solid support (resin) is swollen in an appropriate solvent, typically DMF or dichloromethane (DCM), to allow for efficient diffusion of reagents to the reactive sites.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid or peptide is removed with a solution of piperidine in DMF.[4]
-
Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct byproduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the resin to form a new peptide bond.
-
Washing: The resin is washed again to remove excess reagents and soluble byproducts.
-
Monitoring (Optional but Recommended): A small sample of the resin is tested to confirm the completion of the coupling reaction. The cycle is then repeated until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: The Fmoc group is removed from the final amino acid.
-
Cleavage and Side-Chain Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail.
Figure 1: General workflow of the Fmoc/tBu SPPS cycle.
Quantitative Data in Fmoc/tBu SPPS
The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. Below are tables summarizing key quantitative data for various reagents and conditions.
Table 1: Common Fmoc Deprotection Conditions
| Reagent | Concentration | Solvent | Typical Time | Notes |
| Piperidine | 20% (v/v) | DMF | 5-20 min | Standard condition; time can be extended for difficult sequences. |
| Piperidine | 5% (v/v) | DMF | 20-30 min | Milder conditions, may reduce side reactions.[2] |
| DBU/Piperidine | 2% DBU / 2% Piperidine (v/v) | DMF | 2-10 min | Faster deprotection, useful for aggregated sequences.[5] |
| Piperazine/HOBt | 20% Piperazine / 0.1M HOBt | DMF | 10-30 min | Reduces aspartimide formation.[6] |
Table 2: Comparison of Common Coupling Reagents
| Reagent | Class | Activation | Relative Efficiency | Notes |
| HBTU | Aminium Salt | Forms OBt active ester | High | Widely used, can cause guanidinylation of the N-terminus. |
| HATU | Aminium Salt | Forms OAt active ester | Very High | More efficient than HBTU, especially for hindered couplings. |
| HCTU | Aminium Salt | Forms O-6-ClBt active ester | High | A cost-effective alternative to HATU with similar efficiency. |
| DIC/HOBt | Carbodiimide | Forms OBt active ester in situ | Moderate-High | Low cost, but produces insoluble DCU byproduct. |
| DIC/Oxyma | Carbodiimide | Forms Oxyma active ester in situ | High | Good efficiency with reduced risk of racemization compared to HOBt. |
| COMU | Aminium Salt | Forms Oxyma active ester | Very High | High solubility and efficiency, considered a "greener" alternative. |
Table 3: Common Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Target Residues | Cleavage Time |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | Standard peptides without sensitive residues | 1.5 - 3 hours |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Peptides with Trp, Tyr, Met, Cys | 2 - 4 hours |
| TFA/EDT/TIS/H₂O | 94% / 2.5% / 1% / 2.5% | Peptides with Cys and Trp | 2 - 4 hours |
| TFA/DODT/H₂O | 95% / 2.5% / 2.5% | Peptides with multiple Arg(Pbf) | 2 - 6 hours |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DODT: 3,6-Dioxa-1,8-octanedithiol
Detailed Experimental Protocols
Protocol 1: Resin Loading (Loading of the first amino acid to 2-Chlorotrityl Chloride Resin)
-
Weigh 300 mg of 2-chlorotrityl chloride resin (for a 0.1 mmol scale synthesis) and transfer to a suitable reaction vessel.[4]
-
Swell the resin in 5 mL of DCM for at least 30 minutes.[4]
-
In a separate vial, dissolve 5 equivalents of the first Fmoc-amino acid in 8 mL of DCM with 0.3 mL of 2,4,6-collidine.[4]
-
Drain the DCM from the swollen resin and add the amino acid solution.
-
Agitate the mixture at room temperature for at least 8 hours (but no longer than 24 hours).[4]
-
To cap any unreacted sites, add 1 mL of methanol and agitate for 30 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum. The loading can be quantified by Fmoc analysis.
Protocol 2: Manual SPPS Cycle (for a 0.1 mmol scale)
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in 5 mL of DMF for 1 hour.[4]
-
Fmoc Deprotection: Drain the DMF and add 8 mL of 20% (v/v) piperidine in DMF. Agitate for 20 minutes.[4]
-
Washing: Drain the deprotection solution and wash the resin with DMF (5 x 5 mL).
-
Amino Acid Activation: In a separate vial, dissolve 4.5 equivalents of the next Fmoc-amino acid, 4.5 equivalents of HATU, and 4.5 equivalents of HOAt in 8 mL of 20% (v/v) N-methylmorpholine (NMM) in DMF.[4]
-
Coupling: Add the activated amino acid solution to the resin and agitate for at least 4 hours.[4]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), repeat the coupling step. If negative (yellow beads), proceed to the next deprotection cycle.
Protocol 3: Peptide Cleavage and Deprotection (Using Reagent K)
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.
-
Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v).[7][8] Prepare this fresh in a fume hood.
-
Add 10 mL of Reagent K per gram of resin to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by HPLC.
Monitoring and Troubleshooting
Regular monitoring of the synthesis is crucial to ensure high purity and yield.
-
Kaiser Test: This colorimetric test is used to detect free primary amines.[9] A positive result (blue color) after a coupling step indicates an incomplete reaction, necessitating a recoupling. A negative result (yellow/colorless) after deprotection indicates incomplete Fmoc removal.
-
Fmoc Quantification: The concentration of the dibenzofulvene-piperidine adduct in the deprotection solution can be measured by UV spectroscopy at ~301 nm to quantify the amount of Fmoc group removed, which can be used to calculate the efficiency of each coupling step.[1]
Table 4: Common Problems in Fmoc/tBu SPPS and Their Solutions
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete coupling or deprotection, peptide aggregation. | Use a more efficient coupling reagent (e.g., HATU, COMU), extend reaction times, switch to DBU for deprotection, or use a "difficult sequence" protocol.[10] |
| Deletion Sequences | Incomplete coupling. | Recouple the amino acid, use a capping step with acetic anhydride to block unreacted amines. |
| Aspartimide Formation | Base-catalyzed side reaction of Asp, especially in Asp-Gly sequences. | Use piperazine/HOBt for deprotection, or use a modified Asp protecting group (e.g., Fmoc-Asp(OMpe)-OH).[6][11] |
| Racemization | Over-activation of the amino acid, especially His and Cys. | Use DIC/Oxyma for coupling, avoid prolonged activation times. |
| Diketopiperazine Formation | Cyclization and cleavage of the dipeptide from the resin, common with Pro or Gly at the C-terminus. | Use 2-chlorotrityl resin which is sterically hindered, or couple a pre-formed dipeptide.[10] |
Chemical Mechanisms and Pathways
Figure 2: Mechanism of Fmoc deprotection by piperidine.
Figure 3: General mechanism of amino acid activation and coupling.
Conclusion
The Fmoc/tBu solid-phase peptide synthesis strategy is a robust and versatile method that has enabled the routine synthesis of complex peptides. A thorough understanding of the underlying chemistry, careful selection of reagents, and diligent monitoring of the reaction progress are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement and troubleshoot Fmoc/tBu SPPS in their laboratories.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. peptide.com [peptide.com]
- 3. youtube.com [youtube.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 8. aminer.org [aminer.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonality of Fmoc and Xan Protecting Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of peptide synthesis and the broader landscape of organic chemistry, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecules. The principle of orthogonality, where one protecting group can be removed under conditions that leave others intact, is a cornerstone of modern synthetic strategies. This technical guide provides a comprehensive overview of the orthogonality between two critical protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile xanthydryl (Xan) group. This document details their respective mechanisms of protection and deprotection, provides quantitative data on their stability, outlines experimental protocols, and presents visual workflows to illustrate their synergistic application in complex chemical syntheses.
Introduction to Orthogonal Protection Strategies
The synthesis of complex molecules, particularly peptides and other biomolecules, often requires a multi-step approach where different functional groups must be selectively manipulated. Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting in subsequent steps. An orthogonal protecting group strategy employs two or more protecting groups that can be selectively removed in any order without affecting the others. This allows for precise control over the synthetic route, enabling the construction of complex molecular architectures.
The combination of the Fmoc and Xan protecting groups exemplifies a powerful orthogonal strategy. The Fmoc group, typically used to protect amines, is cleaved under basic conditions. In contrast, the Xan group, commonly employed for the protection of amide side chains (e.g., in asparagine and glutamine), is removed under acidic conditions. This differential lability forms the basis of their orthogonality, allowing for the selective deprotection of either group while the other remains stable.
The Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) for the temporary protection of α-amino groups of amino acids.[1] Its popularity stems from its stability to acidic conditions and its facile removal under mild basic conditions.[1][2]
Protection of Amines with Fmoc
The introduction of the Fmoc group to an amine is typically achieved by reacting the amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base.
Diagram of Fmoc Protection Workflow
Caption: Workflow for the protection of an amine with the Fmoc group.
Deprotection of the Fmoc Group
The Fmoc group is removed by a base-mediated β-elimination mechanism. A secondary amine, most commonly piperidine in N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the fluorenyl ring system.[3][4] This leads to the formation of a dibenzofulvene-piperidine adduct and the release of the free amine.[3][4]
Diagram of Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection using piperidine.
The Xan (Xanthydryl) Protecting Group
The xanthydryl (Xan) group is an acid-labile protecting group primarily used for the side-chain amide functionality of asparagine (Asn) and glutamine (Gln) in peptide synthesis.[5][6] Its use prevents side reactions such as dehydration and nitrile formation during activation and coupling steps. The Xan group also finds application in the protection of the selenol side chain of selenocysteine (Sec).[7]
Protection with the Xan Group
The Xan group is introduced by reacting the amide-containing molecule with xanthydrol in an acidic medium. For amino acid derivatives like Fmoc-Gln-OH, the side-chain amide is protected to yield Fmoc-Gln(Xan)-OH.
Deprotection of the Xan Group
The Xan group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[5] The cleavage proceeds via a stable xanthyl cation intermediate. This acidic lability is in stark contrast to the base-lability of the Fmoc group, forming the basis of their orthogonality.
Diagram of Xan Deprotection Mechanism
Caption: Mechanism of Xan deprotection using trifluoroacetic acid (TFA).
Orthogonality and Compatibility
The core of the Fmoc/Xan strategy lies in their distinct deprotection requirements. The Fmoc group is stable to the acidic conditions used to remove the Xan group, and conversely, the Xan group is stable to the basic conditions used for Fmoc removal. This allows for the selective deprotection of either the N-terminus (protected with Fmoc) or the side-chain amide (protected with Xan) at any stage of the synthesis.
Quantitative Stability Data
The following table summarizes the stability of each protecting group under the deprotection conditions of the other.
| Protecting Group | Deprotection Reagent for Orthogonal Group | Stability | Reference |
| Fmoc | Trifluoroacetic acid (TFA) | Highly Stable | [1][2] |
| Xan | 20% Piperidine in DMF | Highly Stable | Implied by orthogonal use |
While direct quantitative studies on the stability of Xan in piperidine are not extensively reported, its widespread successful use in Fmoc-based SPPS, where the peptide is repeatedly exposed to piperidine, provides strong empirical evidence of its stability under these conditions.
Experimental Protocols
Synthesis of Fmoc-Gln(Xan)-OH
A detailed protocol for the synthesis of Fmoc-protected glutamine with a Xan-protected side chain is crucial for its application in peptide synthesis.
Protocol for Synthesis of Fmoc-Gln(Xan)-OH
| Step | Procedure | Reagents & Conditions |
| 1 | Dissolution | Dissolve Fmoc-Gln-OH in a suitable solvent (e.g., acetic acid). |
| 2 | Addition of Xanthydrol | Add xanthydrol to the solution. |
| 3 | Reaction | Stir the mixture at room temperature until the reaction is complete (monitored by TLC). |
| 4 | Precipitation | Precipitate the product by adding the reaction mixture to water. |
| 5 | Filtration and Drying | Filter the precipitate, wash with water, and dry under vacuum. |
Selective Deprotection of Fmoc in the Presence of Xan
This protocol is a standard step in Fmoc-based solid-phase peptide synthesis.
Protocol for Selective Fmoc Deprotection
| Step | Procedure | Reagents & Conditions |
| 1 | Resin Swelling | Swell the peptide-resin (containing both Fmoc and Xan groups) in DMF. |
| 2 | Deprotection | Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). |
| 3 | Washing | Wash the resin thoroughly with DMF to remove the dibenzofulvene-piperidine adduct and excess piperidine. |
Selective Deprotection of Xan in the Presence of Fmoc
This procedure would typically be part of the final cleavage and global deprotection step in peptide synthesis.
Protocol for Selective Xan Deprotection
| Step | Procedure | Reagents & Conditions |
| 1 | Resin Preparation | Wash and dry the peptide-resin containing the Fmoc- and Xan-protected peptide. |
| 2 | Cleavage Cocktail | Prepare a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane). |
| 3 | Deprotection | Treat the resin with the cleavage cocktail for a specified duration (e.g., 2-3 hours) at room temperature. |
| 4 | Peptide Precipitation | Filter the resin and precipitate the cleaved and deprotected peptide in cold diethyl ether. |
Logical Workflow for Orthogonal Synthesis
The following diagram illustrates the logical flow of a synthetic strategy employing the orthogonal Fmoc and Xan protecting groups.
Diagram of Orthogonal Fmoc/Xan Strategy
Caption: Logical workflow of a peptide synthesis using the orthogonal Fmoc and Xan protecting groups.
Conclusion
The orthogonality of the Fmoc and Xan protecting groups provides a robust and versatile strategy for the synthesis of complex peptides and other molecules. The base-lability of Fmoc allows for the iterative deprotection of the N-terminus during chain elongation, while the acid-labile Xan group effectively protects amide side chains until the final cleavage step. This guide has provided a detailed technical overview of their chemical mechanisms, quantitative stability, experimental protocols, and a logical workflow, equipping researchers, scientists, and drug development professionals with the foundational knowledge to effectively implement this powerful orthogonal protection strategy in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of N-γ-xanthyl-L-asparagine Derivatives in Modern Peptide Science
For Immediate Release
In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. N-γ-xanthyl-L-asparagine derivatives have emerged as critical building blocks, offering solutions to long-standing challenges in peptide chemistry. This technical guide provides an in-depth analysis of the key features of these derivatives, focusing on their synthesis, physicochemical properties, and applications for researchers, scientists, and professionals in drug development.
Core Features and Advantages
N-γ-xanthyl-L-asparagine derivatives are L-asparagine amino acids where the side-chain amide nitrogen is protected by a xanthyl (Xan) group. This modification is primarily employed in solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions. The bulky xanthyl group offers two main advantages:
-
Prevention of Dehydration: During the activation of the carboxyl group for peptide bond formation, the unprotected side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue. The xanthyl group sterically hinders this side reaction.[1]
-
Enhanced Solubility: The introduction of the xanthyl group can improve the solubility of the protected asparagine derivative, which is particularly beneficial in peptide synthesis protocols.[1]
These derivatives are typically used with standard α-amino protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Z), allowing for their integration into various peptide synthesis strategies.
Physicochemical Properties
The selection of an appropriate N-γ-xanthyl-L-asparagine derivative depends on the specific requirements of the peptide synthesis strategy. The table below summarizes the key physicochemical properties of the most common derivatives.
| Derivative | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Boc-Asn(Xan)-OH | N-α-tert-Butoxycarbonyl-N-γ-xanthyl-L-asparagine | 65420-40-8 | C₂₂H₂₄N₂O₆ | 412.44 |
| Fmoc-Asn(Xan)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-xanthyl-L-asparagine | 185031-78-1 | C₃₂H₂₆N₂O₆ | 534.56 |
| Z-Asn(Xan)-OH | N-α-Carboxybenzyl-N-γ-xanthyl-L-asparagine | 327981-00-0 | C₂₅H₂₂N₂O₆ | 446.46 |
Synthesis of N-γ-xanthyl-L-asparagine Derivatives
The synthesis of N-γ-xanthyl-L-asparagine derivatives is typically achieved through an acid-catalyzed reaction between the corresponding N-α-protected L-asparagine and xanthydrol.
Figure 1: General synthesis workflow for N-γ-xanthyl-L-asparagine derivatives.
Detailed Experimental Protocol: General Procedure
The following protocol is a generalized procedure based on the synthesis of the Fmoc derivative. Specific conditions for the Boc and Z derivatives may vary.
Materials:
-
N-α-protected L-asparagine (Fmoc-Asn-OH, Boc-Asn-OH, or Z-Asn-OH)
-
Xanthydrol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve N-α-protected L-asparagine and a molar equivalent of xanthydrol in a minimal amount of dichloromethane in a round-bottom flask.
-
Catalysis: Add a catalytic amount of trifluoroacetic acid to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine in a separatory funnel.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) or by column chromatography.
Applications in Peptide Synthesis
The primary application of N-γ-xanthyl-L-asparagine derivatives is in solid-phase peptide synthesis (SPPS), where they serve as building blocks for incorporating asparagine residues into a growing peptide chain.
References
Methodological & Application
Standard Protocol for Using Fmoc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asn(Xan)-OH is a protected amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS) to incorporate asparagine into peptide sequences. The xanthyl (Xan) protecting group on the side chain amide of asparagine offers significant advantages in mitigating common side reactions associated with this residue, leading to higher purity of the final peptide product.[1][2] These application notes provide a detailed protocol for the efficient use of this compound in Fmoc-based SPPS.
The primary challenges during the incorporation of asparagine in SPPS are dehydration of the side-chain amide to a nitrile and aspartimide formation, particularly in sequences like -Asn-Gly-, -Asn-Asp-, or -Asn-Asn-.[3] The bulky xanthyl group sterically hinders these side reactions. Furthermore, the Xan group enhances the solubility of the Fmoc-asparagine derivative in common SPPS solvents.[4][5]
Key Advantages of this compound
-
Minimization of Side Reactions: The primary advantage of the Xan group is the prevention of dehydration of the asparagine side chain to a nitrile, a common issue when using carbodiimide coupling reagents.[4][5]
-
Suppression of Aspartimide Formation: The steric bulk of the Xan group helps to reduce the incidence of base-catalyzed succinimide intermediate formation during piperidine-mediated Fmoc deprotection.
-
Improved Solubility: this compound exhibits better solubility in standard organic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) compared to the unprotected Fmoc-Asn-OH.[4][5]
-
Enhanced Purity of Crude Peptides: Studies have shown that using this compound can lead to purer crude peptide products compared to other protecting groups like trityl (Trt) or trimethoxybenzyl (Tmob), especially in the synthesis of challenging sequences.[1][2]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | Peptide Synthesis | Major peptide synthesis reagent suppliers |
| SPPS Resin (e.g., Rink Amide, Wang) | 100-200 mesh | Major peptide synthesis reagent suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Major chemical suppliers |
| Dichloromethane (DCM) | ACS Grade | Major chemical suppliers |
| Piperidine | ACS Grade | Major chemical suppliers |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis | Major chemical suppliers |
| Coupling Reagent (e.g., HBTU, HATU) | Peptide Synthesis | Major peptide synthesis reagent suppliers |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major chemical suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Major chemical suppliers |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Major chemical suppliers |
| Diethyl Ether | ACS Grade | Major chemical suppliers |
Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
Coupling of this compound
The following protocol is a general guideline. Optimization may be required based on the specific peptide sequence and scale of the synthesis.
| Parameter | Value |
| This compound (equivalents) | 3-5 eq. relative to resin loading |
| Coupling Reagent (equivalents) | 3-5 eq. (e.g., HBTU, HATU) |
| Base (equivalents) | 6-10 eq. (e.g., DIPEA) |
| Solvent | DMF or NMP |
| Activation Time | 2-5 minutes |
| Coupling Time | 1-2 hours |
| Monitoring | Kaiser test (negative result indicates completion) |
Procedure:
-
Dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.
-
Add the base (DIPEA) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the reaction progress. If the test is positive, extend the coupling time.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Final Cleavage and Deprotection
The xanthyl protecting group is labile to acid and is typically removed during the final cleavage of the peptide from the resin.[1][2]
Cleavage Cocktail Composition (General Purpose):
| Reagent | Percentage | Purpose |
| TFA | 95% | Cleaves peptide from resin and removes side-chain protecting groups |
| TIS | 2.5% | Scavenger for carbocations |
| Water | 2.5% | Scavenger |
For peptides containing Trp, Met, or Cys, a more robust scavenger cocktail is recommended:
| Reagent | Percentage | Purpose |
| TFA | 94% | Cleaves peptide from resin and removes side-chain protecting groups |
| TIS | 1% | Scavenger for carbocations |
| Water | 2.5% | Scavenger |
| EDT | 2.5% | Scavenger for Trp, Met, Cys |
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualizations
Chemical Structure of this compound
References
- 1. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
Coupling Reagents for Fmoc-Asn(Xan)-OH: A Detailed Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues in solid-phase peptide synthesis (SPPS) presents a significant challenge due to potential side reactions. The primary concerns are the dehydration of the side-chain amide to a β-cyanoalanine residue and the formation of aspartimide, which can lead to racemization and the generation of β-aspartyl peptides.[1][2] To mitigate these issues, the use of a side-chain protecting group is standard practice. The xanthyl (Xan) group is a valuable protecting group for the side-chain amide of asparagine, offering robust protection during peptide synthesis.[1][3]
The choice of coupling reagent is critical to ensure high coupling efficiency and minimize side reactions. This application note provides a detailed comparison of three commonly used coupling reagents—HATU, HBTU, and DIC—for the incorporation of Fmoc-Asn(Xan)-OH in Fmoc-based SPPS.
Coupling Reagent Overview
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high reactivity and low racemization rates. It is often the reagent of choice for difficult couplings, including those involving sterically hindered amino acids.
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another widely used uronium salt-based coupling reagent. It offers a good balance of reactivity and stability, making it a cost-effective option for routine peptide synthesis.
DIC (N,N'-Diisopropylcarbodiimide) is a carbodiimide-based coupling reagent. It is typically used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and improve reaction rates.
Data Presentation: Comparison of Coupling Reagents for this compound
The following table summarizes the key performance indicators for HATU, HBTU, and DIC when used for the coupling of this compound.
| Parameter | HATU | HBTU | DIC/Oxyma |
| Reagent Type | Uronium Salt | Uronium Salt | Carbodiimide |
| Additives | None required | HOBt (optional) | Oxyma Pure or HOBt |
| Typical Coupling Time | 15 - 60 min | 30 - 90 min | 60 - 90 min[3] |
| Reported Purity | High | High | 92-95% (in a model peptide)[3] |
| Racemization | Very Low | Low | Low (with additive) |
| Side Reactions | Low | Low | Low (with Xan protection) |
| Relative Cost | High | Medium | Low |
Experimental Protocols
The following are generalized protocols for the manual coupling of this compound to a resin-bound peptide using HATU, HBTU, and DIC. These protocols assume a standard solid-phase peptide synthesis setup.
Protocol 1: HATU Coupling
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS washing solvents (e.g., DMF, DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid/HATU solution and mix for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 15-60 minutes. The reaction progress can be monitored using a qualitative ninhydrin test.
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Proceed to the next Fmoc deprotection and coupling cycle.
Protocol 2: HBTU Coupling
Materials:
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS washing solvents (e.g., DMF, DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and optionally HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 30-90 minutes. Monitor the reaction progress with a ninhydrin test.
-
Washing: After a negative ninhydrin test, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Proceed to the next synthesis step.
Protocol 3: DIC/Oxyma Coupling
Materials:
-
This compound
-
DIC
-
Oxyma Pure (or HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS washing solvents (e.g., DMF, DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Coupling Reaction: Add DIC (3 equivalents) to the amino acid/Oxyma solution and immediately add the mixture to the resin.
-
Agitate the reaction vessel at room temperature for 60-90 minutes.[3] Monitor the reaction with a ninhydrin test.
-
Washing: Upon completion, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Proceed to the next step in the peptide synthesis.
Visualization of Mechanisms and Workflow
Reaction Mechanisms
The following diagrams illustrate the general activation mechanisms for HATU, HBTU, and DIC/Oxyma.
Caption: HATU activation mechanism.
References
Application Notes and Protocols for Fmoc Deprotection of Asn(Xan) Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the conditions for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from asparagine residues protected with a xanthyl (Xan) group on their side chain (Asn(Xan)) during solid-phase peptide synthesis (SPPS).
Introduction
The use of a side-chain protecting group for asparagine, such as xanthyl (Xan), is crucial in Fmoc-based solid-phase peptide synthesis to prevent dehydration of the amide side chain to a nitrile during the activation step of the amino acid. The Xan group is known for its acid lability, making it suitable for removal during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). A critical aspect of the Fmoc strategy is the selective removal of the Nα-Fmoc group at each cycle of peptide elongation, typically with a basic solution, without affecting the acid-labile side-chain protecting groups.
Standard Fmoc deprotection is achieved using a solution of piperidine in a suitable solvent, most commonly N,N-dimethylformamide (DMF). While the Asn(Xan) residue is generally considered stable to these basic conditions, careful optimization of the deprotection step is recommended to ensure complete Fmoc removal without premature cleavage of the Xan group, which could lead to undesired side reactions.
Data Presentation: Fmoc Deprotection Conditions
The following table summarizes common conditions for Fmoc deprotection. It is important to note that specific quantitative data on the stability of the Asn(Xan) group under these varied conditions is not extensively available in the literature. The standard condition of 20% piperidine in DMF is widely used and generally considered safe for Asn(Xan) residues.
| Parameter | Condition | Concentration/Time | Notes |
| Deprotection Reagent | Piperidine in DMF | 20% (v/v) | The most common and widely accepted condition. |
| 10-25% (v/v) | A range of concentrations can be used. Lower concentrations may require longer reaction times. | ||
| 4-methylpiperidine (4-MP) in DMF | 20% (v/v) | An alternative to piperidine, sometimes used to mitigate certain side reactions. | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Piperidine in DMF | 2% DBU / 2% Piperidine (v/v) | A stronger base mixture that can accelerate deprotection, but should be used with caution for sensitive residues. | |
| Reaction Time | Standard Deprotection | 1 x 10-20 min or 2 x 5-10 min | A two-step deprotection (e.g., 2 min followed by 8 min) is often employed to ensure completeness. |
| For sterically hindered residues | Up to 30 min | Longer times may be necessary for complete deprotection following bulky amino acids. | |
| Temperature | Standard Condition | Room Temperature (20-25°C) | Most deprotections are carried out at ambient temperature. |
| Elevated Temperature | Up to 40°C | Increased temperature can be used to overcome aggregation and facilitate deprotection in "difficult" sequences. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Asn(Xan)-Containing Peptidyl-Resin
This protocol describes the standard method for removing the Fmoc group from a growing peptide chain containing an Asn(Xan) residue.
Materials:
-
Fmoc-peptidyl-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 2-3 minutes at room temperature.
-
Solvent Removal: Drain the piperidine solution.
-
Final Deprotection: Add a fresh solution of 20% piperidine in DMF to the resin. Agitate the mixture for 10-15 minutes at room temperature.
-
Solvent Removal: Drain the piperidine solution.
-
DMF Washes: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
DCM Washes: Wash the resin with DCM (3 times) to prepare for the subsequent coupling step.
-
Kaiser Test (Optional): Perform a Kaiser test on a small sample of the resin to confirm the complete removal of the Fmoc group (a positive test is indicated by a blue color).
Protocol 2: Mild Fmoc Deprotection for Potentially Sensitive Sequences
For peptides where the stability of the Asn(Xan) group is a particular concern, or in sequences prone to aggregation, a milder deprotection strategy can be employed.
Materials:
-
Fmoc-peptidyl-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Dichloromethane (DCM), peptide synthesis grade
-
1-Hydroxybenzotriazole (HOBt) (optional)
Procedure:
-
Resin Swelling: Swell the Fmoc-peptidyl-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection: Add a solution of 10% piperidine in DMF to the resin. For particularly sensitive sequences, the addition of 0.1 M HOBt to the deprotection solution can help to suppress base-catalyzed side reactions. Agitate the mixture for 2 x 10 minutes at room temperature.
-
Solvent Removal: Drain the deprotection solution after each treatment.
-
DMF Washes: Wash the resin thoroughly with DMF (5-7 times).
-
DCM Washes: Wash the resin with DCM (3 times).
-
Kaiser Test: Confirm complete deprotection with a Kaiser test.
Visualizations
Caption: Workflow for Fmoc deprotection of Asn(Xan) containing peptides.
Caption: Key relationships in the chemistry of this compound.
Application Note: A Comprehensive Guide to the Synthesis of Bioactive Peptides Using Fmoc-Asn(Xan)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction The incorporation of asparagine (Asn) residues into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents significant challenges, primarily the formation of aspartimide intermediates and dehydration of the side-chain amide.[1][2] These side reactions can lead to impurities, such as α- and β-aspartyl peptides and β-cyanoalanine-containing peptides, which are difficult to separate from the target product.[1][2] Fmoc-Asn(Xan)-OH, an asparagine derivative with a xanthyl (Xan) protecting group on its side chain, offers a robust solution to mitigate these issues, ensuring higher purity and yield of the final peptide.[1][3] The Xan group effectively prevents both base-catalyzed cyclization during Fmoc deprotection and dehydration during coupling steps.[1] This document provides detailed protocols and comparative data for the application of this compound in Fmoc-SPPS.
Key Advantages and Comparative Performance
The primary advantage of using this compound lies in its ability to suppress common side reactions associated with asparagine. The bulky xanthyl group provides steric hindrance that prevents the side-chain amide from participating in intramolecular reactions.[1] Unlike the unprotected Fmoc-Asn-OH, which has poor solubility in common SPPS solvents, this compound dissolves readily in DMF, NMP, and DCM, facilitating efficient synthesis.[1] While its steric bulk results in slightly slower coupling kinetics compared to the trityl (Trt) protected version, this is easily compensated for by extending coupling times.[1]
Data Presentation: Performance and Properties of Asparagine Derivatives
The following tables summarize the key properties and performance metrics of this compound in comparison to other commonly used asparagine derivatives.
Table 1: Comparative Properties of Asparagine Derivatives in Peptide Synthesis
| Parameter | This compound | Fmoc-Asn(Trt)-OH | Fmoc-Asn-OH |
| Molecular Weight | 534.57 g/mol [1] | 596.67 g/mol [1] | 354.36 g/mol [1] |
| Side Chain Protector | Xanthyl (Xan)[1] | Trityl (Trt)[1] | Unprotected[1] |
| Solubility in DMF | High (>100 mM)[1] | High (>100 mM)[1] | Low (<10 mM)[1] |
| Acid Lability | High (TFA)[1][3] | Moderate (TFA)[1] | N/A |
| Primary Application | Fmoc-SPPS, Boc-SPPS[1] | Fmoc-SPPS[1] | Limited Use[1] |
Table 2: Performance Metrics in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | This compound | Fmoc-Asn(Trt)-OH | Notes |
| Typical Coupling Time | 60–90 min[1] | 30–45 min[1] | With DIC/Oxyma activation. Extended time for this compound ensures quantitative yields.[1] |
| Side Reaction Prevention | High | Moderate | Xan group offers superior protection against aspartimide formation and side-chain dehydration.[1][3] |
Visualized Workflows and Mechanisms
To clarify the underlying chemistry and experimental procedures, the following diagrams illustrate the key processes involved in peptide synthesis using this compound.
Caption: Mechanism of aspartimide formation and its prevention using this compound.
Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for peptide cleavage from resin and side-chain deprotection.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of bioactive peptides using this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle. Repeat steps 2-8 for each amino acid in the sequence.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide, Wang) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4]
-
If starting with a pre-loaded resin, proceed to step 2. If loading the first amino acid, follow the resin manufacturer's specific protocol.
2. N-terminal Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.[4]
-
Agitate the mixture gently (e.g., by bubbling nitrogen or using a shaker) for 5-7 minutes.[4]
-
Drain the solution and repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.[4]
3. Washing after Deprotection:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all residual piperidine.[4]
4. Preparation of Amino Acid Solution for Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling activator like HCTU (3-5 eq.) or a carbodiimide such as DIC (3-5 eq.) with an additive like Oxyma (3-5 eq.) in DMF.[1][5]
-
Add an activation base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq.) to the mixture.[5][6]
-
Allow the mixture to pre-activate for 5 minutes.[7]
5. Coupling Reaction:
-
Drain the wash DMF from the deprotected resin.
-
Add the pre-activated this compound solution to the resin.
-
Agitate the reaction mixture for 60-90 minutes at room temperature.[1] A longer coupling time is recommended to counteract the steric hindrance of the Xan group.[1]
6. Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates a complete coupling reaction. If the test is positive (beads turn blue), the coupling step should be repeated.
7. Washing after Coupling:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove excess reagents and by-products.[5]
8. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, perform a capping step.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Wash the resin with DMF (3 times) to prepare for the next cycle.[5]
Protocol 2: Final Cleavage and Deprotection
This protocol is for the final step of releasing the synthesized peptide from the solid support and removing all acid-labile side-chain protecting groups, including Xan.
1. Resin Preparation:
-
After the final synthesis cycle, ensure the N-terminal Fmoc group is removed by following steps 2 and 3 of Protocol 1.
-
Thoroughly wash the peptidyl-resin with Dichloromethane (DCM) (3-5 times) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage Reaction:
-
CAUTION: Perform this step in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive.
-
Prepare a fresh cleavage cocktail. A standard, non-malodorous cocktail suitable for most sequences (including those with Trp, Met, Tyr) is Reagent K or a simpler mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . TIS acts as a scavenger to trap reactive cationic species generated during deprotection.
-
Add the cleavage cocktail to the dry peptidyl-resin (e.g., 10 mL per gram of resin).
-
Agitate the mixture gently at room temperature for 2-4 hours.[8] If the peptide contains Arg(Pbf), a longer time may be required. For peptides with N-terminal Asn(Trt), cleavage times may also need to be extended, a consideration that may apply to Asn(Xan) as well.
3. Peptide Isolation:
-
Filter the resin using a fritted syringe or filtration tube, collecting the TFA solution (filtrate) which contains the cleaved peptide.
-
Wash the resin once more with a small amount of fresh TFA to ensure complete recovery and add it to the filtrate.
4. Peptide Precipitation:
-
Place the collected TFA filtrate in a centrifuge tube.
-
Add 10 volumes of cold (freezer-chilled) anhydrous diethyl ether to the TFA solution. A white precipitate (the crude peptide) should form immediately.[8]
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
5. Recovery and Washing:
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant and discard the ether supernatant.
-
Resuspend the peptide pellet in a fresh portion of cold diethyl ether to wash away remaining scavengers and organic impurities.
-
Repeat the centrifugation and decantation steps two more times.
6. Drying:
-
After the final wash, carefully remove as much ether as possible without disturbing the pellet.
-
Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether. The peptide is now ready for purification (e.g., by HPLC) and characterization.
References
- 1. Buy this compound (EVT-250780) | 185031-78-1 [evitachem.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application of Fmoc-Asn(Xan)-OH in Glycopeptide Synthesis: A Detailed Guide for Researchers
Introduction
The synthesis of glycopeptides, crucial tools in glycobiology and drug discovery, presents unique challenges due to the sensitive nature of glycosidic bonds and the complexity of the target molecules. The use of appropriately protected amino acid building blocks is paramount for successful solid-phase peptide synthesis (SPPS). Fmoc-Asn(Xan)-OH, where the side-chain amide of asparagine is protected by a xanthenyl (Xan) group, serves as a key building block for incorporating unprotected asparagine residues into a peptide sequence during the assembly of glycopeptides. The Xan group is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step, and provides temporary protection to prevent side reactions, such as dehydration to a nitrile, during activation.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of glycopeptides, aimed at researchers, scientists, and professionals in drug development.
Key Advantages of this compound in Glycopeptide Synthesis
-
Prevention of Side Reactions: The primary role of the Xan group is to protect the side-chain amide of asparagine from dehydration to nitrile derivatives during the coupling reaction, a common side reaction when using carbodiimide-based activators.
-
Compatibility with Fmoc-SPPS: this compound is fully compatible with the widely used Fmoc/tBu solid-phase peptide synthesis strategy.
-
Acid Lability: The Xan group is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection and cleavage of the peptide from the resin support.
Data Presentation: Performance Metrics
While comprehensive quantitative data for a wide range of glycopeptides synthesized using this compound is not extensively documented in a single source, the following table summarizes typical performance parameters based on analogous Fmoc-SPPS of complex peptides. The efficiency of incorporating this compound is comparable to other bulky, protected amino acids.
| Parameter | Typical Value/Range | Notes |
| Coupling Reagents | HATU, HBTU, HCTU, DIC/Oxyma | Choice of reagent can influence coupling efficiency and potential for side reactions. |
| Equivalents of this compound | 1.5 - 3.0 eq. | Relative to the resin loading capacity. |
| Equivalents of Coupling Reagent | 1.5 - 3.0 eq. | Stoichiometry should be optimized for the specific sequence. |
| Coupling Time | 1 - 4 hours | Can be monitored by a Kaiser test to ensure completion. |
| Deprotection of Fmoc Group | 20% Piperidine in DMF | Typically a two-step process (e.g., 5 min + 15 min). |
| Cleavage of Xan Group | 95% TFA with scavengers | Complete removal is achieved during the final cleavage from the resin. |
| Overall Yield (Purified Peptide) | 10 - 30% | Highly dependent on the length and sequence of the glycopeptide. |
| Purity (by RP-HPLC) | >95% | After purification by preparative RP-HPLC. |
Experimental Protocols
The following are detailed protocols for the key steps involving this compound in the manual solid-phase synthesis of a glycopeptide.
Protocol 1: Coupling of this compound to the Resin-Bound Peptide
This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel for manual SPPS
-
Shaker
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected resin in DMF for 30 minutes. Drain the DMF.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (2.0 eq.) and HATU (1.95 eq.) in DMF.
-
Add DIPEA (4.0 eq.) to the solution and pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the resin.
-
Agitate the mixture on a shaker at room temperature for 2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete coupling.
-
If the Kaiser test is positive, continue shaking for another 1-2 hours and re-test.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x), Dichloromethane (DCM) (3 x), and DMF (3 x) to remove excess reagents and byproducts.
-
Protocol 2: Final Cleavage and Deprotection of the Glycopeptide
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Xan and other acid-labile side-chain protecting groups. The choice of scavengers is critical to prevent degradation of sensitive amino acids and the glycan moiety.
Materials:
-
Peptidyl-resin (fully synthesized and dried)
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIPS)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the dry peptidyl-resin in a reaction vessel.
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. The solution may develop a color, which is normal.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a flask containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
-
Isolation of Crude Peptide:
-
Centrifuge the suspension to pellet the crude peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the glycopeptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the glycopeptide.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Visualizations
Experimental Workflow for Glycopeptide Synthesis
The following diagram illustrates the key stages in the solid-phase synthesis of a glycopeptide incorporating an this compound building block.
Caption: Workflow for solid-phase glycopeptide synthesis.
Logical Relationship of Protecting Groups
This diagram illustrates the orthogonal protecting group strategy employed in the synthesis.
Caption: Orthogonal protecting group strategy.
Application in the Context of Biological Signaling
N-linked glycosylation, which occurs on asparagine residues, plays a critical role in a multitude of cellular processes and signaling pathways.[1] The synthesis of well-defined glycopeptides using building blocks like this compound allows researchers to probe these pathways with high precision.
Key Signaling Pathways and Cellular Processes Influenced by N-Glycosylation:
-
Protein Folding and Quality Control: N-glycans are crucial for the proper folding of glycoproteins in the endoplasmic reticulum.[2]
-
Cell-Cell Recognition and Adhesion: The carbohydrate structures on the cell surface mediate interactions between cells, which is fundamental for tissue development and immune surveillance.[3]
-
Receptor Signaling: The glycosylation status of cell surface receptors, such as receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), can modulate their ligand binding affinity, dimerization, and downstream signaling cascades.
-
Immune Response: The recognition of specific glycan structures on pathogens by immune cells is a key aspect of the innate and adaptive immune systems. Synthetic glycopeptides are used as antigens in the development of vaccines.[3]
-
Neural Transmission: N-linked glycosylation of ion channels and receptors in the nervous system can modulate synaptic transmission and neuronal excitability.[4]
By synthesizing specific glycopeptide fragments of biologically important proteins, researchers can investigate the precise role of glycosylation at a particular asparagine residue in these complex signaling networks.
Signaling Pathway Diagram: Generic Receptor Tyrosine Kinase (RTK) Modulation by N-Glycosylation
Caption: N-Glycosylation can modulate RTK signaling.
This compound is a valuable building block for the synthesis of glycopeptides, offering effective protection of the asparagine side chain and compatibility with standard Fmoc-SPPS protocols. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers aiming to synthesize custom glycopeptides for their studies in chemical biology, drug discovery, and the elucidation of complex biological signaling pathways. Careful optimization of coupling and cleavage conditions is essential to achieve high yields and purity of the target glycopeptides.
References
Application Notes and Protocols for Incorporating Fmoc-Asn(Xan)-OH in Antimicrobial Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of antimicrobial peptides (AMPs) is a critical area of research in the face of rising antibiotic resistance. A significant challenge in the solid-phase peptide synthesis (SPPS) of AMPs is the incorporation of asparagine (Asn) residues. The side-chain amide of asparagine is prone to dehydration and subsequent aspartimide formation, particularly during the basic conditions required for Fmoc deprotection. This side reaction leads to impurities that are difficult to remove, reducing the overall yield and purity of the target peptide. The use of a side-chain protecting group for asparagine is crucial to mitigate this issue. Fmoc-Asn(Xan)-OH, with its xanthyl (Xan) protecting group on the side-chain amide, offers a robust solution to minimize aspartimide formation and enhance the efficiency of AMP synthesis.
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound in the synthesis of antimicrobial peptides.
Advantages of Using this compound
The primary advantage of employing this compound over other protected asparagine derivatives, such as Fmoc-Asn(Trt)-OH, lies in its superior ability to suppress aspartimide formation. The bulky and electron-withdrawing nature of the xanthyl group provides excellent stability under the basic conditions of Fmoc deprotection, thereby minimizing the formation of cyclic imide intermediates.
Key Benefits:
-
Reduced Aspartimide Formation: Significantly lowers the incidence of this major side reaction, leading to a cleaner crude product.
-
Improved Purity and Yield: Higher purity of the final peptide reduces the need for extensive purification steps and improves the overall yield.
-
Enhanced Solubility: The protected amino acid derivative exhibits good solubility in standard SPPS solvents.[1]
Data Presentation: Comparative Analysis
While direct head-to-head quantitative comparisons of this compound and Fmoc-Asn(Trt)-OH in the synthesis of the same antimicrobial peptide are not extensively published, the literature on aspartimide formation allows for a qualitative and semi-quantitative assessment. The following table summarizes expected outcomes based on the known chemistry of these protecting groups.
| Parameter | This compound | Fmoc-Asn(Trt)-OH | References |
| Aspartimide Formation | Very Low | Low to Moderate | [2] |
| Coupling Efficiency | High | High | |
| Crude Peptide Purity | Higher | Lower | [3] |
| Final Peptide Yield | Potentially Higher | Potentially Lower | [3] |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a hypothetical asparagine-containing antimicrobial peptide, H2N-Lys-Gly-Asn-Trp-Lys-Phe-NH2, utilizing this compound.
Materials and Reagents
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-amino acids (including this compound and Fmoc-Asn(Trt)-OH for comparison)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Ether (cold)
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis on a 0.1 mmol scale.
1. Resin Swelling:
- Place Rink Amide MBHA resin (200 mg, 0.1 mmol) in a reaction vessel.
- Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 20% piperidine in DMF (5 mL) to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the 20% piperidine in DMF treatment for 15 minutes.
- Wash the resin with DMF (5 x 5 mL).
3. Amino Acid Coupling (Example: Coupling of this compound):
- In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), OxymaPure® (0.4 mmol, 4 eq.) in DMF (2 mL).
- Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 2 hours at room temperature.
- To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
- Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Trp, Gly, Lys).
5. Final Fmoc Deprotection:
- After coupling the final amino acid (Fmoc-Lys(Boc)-OH), perform the Fmoc deprotection as described in step 2.
- Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).
- Dry the resin under vacuum.
6. Cleavage and Side-Chain Deprotection:
- Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v). For a peptide containing a Xan group, a slightly longer cleavage time may be beneficial to ensure complete removal. It is recommended to use a fresh cleavage cocktail.[1][4][5]
- Add the cleavage cocktail (5 mL) to the dry resin in a fume hood.
- Gently agitate at room temperature for 3-4 hours. Problems with sluggish deprotection of N-terminal Asn(Trt) residues have been observed and can be overcome by extending the cleavage time to 4 hours.
- Filter the resin and collect the filtrate into a cold centrifuge tube.
- Wash the resin with fresh cleavage cocktail (2 x 1 mL) and combine the filtrates.
- Precipitate the crude peptide by adding cold diethyl ether (40 mL).
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Decant the ether and wash the peptide pellet with cold ether twice.
- Dry the crude peptide pellet under a stream of nitrogen.
7. Peptide Purification and Analysis:
- Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Analyze the purified peptide by mass spectrometry to confirm its molecular weight.
Visualizations
Experimental Workflow for AMP Synthesis and Evaluation
References
Application Notes and Protocols for the Use of Fmoc-Asn(Xan)-OH in Cancer Research Peptide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-α-Fmoc-N-γ-xanthyl-L-asparagine (Fmoc-Asn(Xan)-OH) in the solid-phase peptide synthesis (SPPS) of peptides for cancer research. The xanthyl (Xan) protecting group on the asparagine side chain is critical for preventing common side reactions, thereby ensuring the synthesis of high-purity peptides for downstream applications in oncology.
Introduction
Asparagine plays a crucial role in the metabolism and proliferation of cancer cells.[1][2][3] Many tumors exhibit an increased demand for this non-essential amino acid, making asparagine-containing peptides valuable tools for cancer research. They can be employed as targeted delivery vehicles, inhibitors of protein-protein interactions, or as probes to study signaling pathways critical for tumor growth and survival.
The chemical synthesis of asparagine-containing peptides, however, is often challenging due to side reactions associated with the unprotected side-chain amide. The primary issues are dehydration of the amide to a nitrile and the formation of aspartimide, which can lead to chain termination and the incorporation of undesired β-aspartyl residues. The use of a side-chain protecting group is therefore essential. This compound is a preferred building block for this purpose. The acid-labile xanthyl (Xan) group effectively shields the side-chain amide during peptide synthesis and is cleanly removed during the final trifluoroacetic acid (TFA) cleavage step.
Key Advantages of this compound in Peptide Synthesis
The use of this compound offers several advantages over other protected or unprotected asparagine derivatives:
-
Prevention of Dehydration: The Xan group physically blocks the side-chain amide, preventing its dehydration to a nitrile during the activation of the carboxylic acid for coupling.
-
Suppression of Aspartimide Formation: By protecting the amide nitrogen, the Xan group significantly reduces the risk of aspartimide formation, a common and problematic side reaction in Fmoc-based SPPS.[4]
-
Improved Solubility: The presence of the bulky, aromatic Xan group can improve the solubility of the protected amino acid in organic solvents commonly used in SPPS.
-
High Purity of Final Peptide: The prevention of side reactions leads to a higher purity of the crude peptide, simplifying downstream purification efforts.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the use of this compound in SPPS compared to unprotected Fmoc-Asn-OH.
| Parameter | This compound | Fmoc-Asn-OH (Unprotected) | Reference(s) |
| Coupling Efficiency | >99% | Variable, often lower | [5] |
| Aspartimide Formation | <1% | 5-30% (sequence dependent) | [4][5] |
| Dehydration to Nitrile | Not detected | Can be significant | |
| Crude Peptide Purity | Typically >85% | Highly variable, often <60% | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a generic peptide containing an asparagine residue using this compound on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Ethyl (hydroxyimino)cyanoacetate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (for amino acids other than this compound):
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm complete coupling.
-
-
This compound Coupling:
-
Dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature. A slightly longer coupling time is recommended due to the steric bulk of the Xan group.
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test. If the test is positive, recouple for another 1-2 hours.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 (or 4 for asparagine residues) for each amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 times) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
Protocol 2: In Vitro Cancer Cell Proliferation Assay
This protocol describes a general method to assess the effect of a synthesized asparagine-containing peptide on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized peptide, purified and sterile-filtered
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of the synthesized peptide in a suitable vehicle (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the peptide in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the peptide-containing medium or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Proliferation Assay (MTT example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Visualizations
Signaling Pathways in Cancer Involving Asparagine Metabolism
Asparagine metabolism is intricately linked to key signaling pathways that are often dysregulated in cancer. Peptides synthesized using this compound can be designed to modulate these pathways.
References
- 1. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. Problem of aspartimide formation in Fmoc‐based solid‐phase peptide synthesis using Dmab group to protect side chain of aspartic acid | Semantic Scholar [semanticscholar.org]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Asparagine-Rich Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid-phase synthesis of peptide sequences rich in asparagine (Asn) presents significant challenges to peptide chemists. These challenges primarily stem from two main issues: the poor solubility of asparagine-containing peptides, which can lead to aggregation and incomplete reactions, and the propensity of the asparagine side chain to undergo deleterious side reactions, most notably aspartimide formation and dehydration to a nitrile. This document provides detailed protocols and application notes to address these challenges, enabling the successful synthesis of asparagine-rich peptides.
The protocols outlined below are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS). Key considerations for the successful synthesis of asparagine-rich peptides include the appropriate choice of asparagine side-chain protecting group, optimized coupling conditions, and carefully selected cleavage cocktails.
Key Challenges and Strategies
-
Aspartimide Formation: This is a major side reaction where the peptide backbone nitrogen attacks the side-chain carbonyl of an adjacent aspartic acid or asparagine residue, forming a cyclic succinimide intermediate. This can lead to the formation of β-aspartyl peptides and racemization.
-
Strategy: The use of bulky side-chain protecting groups on asparagine, such as the trityl (Trt) group, can sterically hinder the formation of the aspartimide intermediate. Additionally, the use of additives in the Fmoc deprotection solution can help to suppress this side reaction.
-
-
Dehydration of Asparagine Side Chain: During the activation of the carboxylic acid of an unprotected asparagine residue, the side-chain amide can be dehydrated to form a β-cyanoalanine residue.
-
Strategy: Protecting the side-chain amide of asparagine with a group like Trt or trimethoxybenzyl (Tmob) prevents this side reaction.
-
-
Aggregation of Peptide Chain: Asparagine-rich sequences have a high propensity to form strong intermolecular hydrogen bonds, leading to peptide aggregation on the solid support. This can hinder the accessibility of reagents to the reaction sites, resulting in incomplete coupling and deprotection steps.
-
Strategy: The use of specialized resins, such as those with a polyethylene glycol (PEG) linker, can improve solvation and reduce aggregation. Additionally, the choice of a bulky side-chain protecting group like Trt can disrupt hydrogen bonding networks.
-
Data Presentation: Comparison of Key Synthesis Parameters
The following tables summarize key quantitative and qualitative data to guide the selection of reagents and conditions for the synthesis of asparagine-rich peptides.
Table 1: Comparison of Asparagine Side-Chain Protecting Groups
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Aspartimide Formation | β-Cyanoalanine Formation |
| None | - | Cost-effective | Prone to β-cyanoalanine formation upon activation. Poor solubility of Fmoc-Asn-OH. | Sequence-dependent | High risk |
| Trityl (Trt) | triphenylmethyl | Significantly improves solubility of Fmoc-Asn(Trt)-OH. Provides steric hindrance to reduce aspartimide formation. Prevents β-cyanoalanine formation.[1] | Can be bulky, potentially hindering coupling of the subsequent amino acid. | Reduced | Prevented |
| Trimethoxybenzyl (Tmob) | 2,4,6-trimethoxybenzyl | Provides good side-chain protection. Prevents β-cyanoalanine formation. | Can be more challenging to remove than Trt. | Reduced | Prevented |
| 4-methoxytrityl (Mmt) | (4-methoxyphenyl)diphenylmethyl | More acid-labile than Trt, allowing for selective deprotection under milder acidic conditions. | May not be stable enough for lengthy syntheses with multiple acidic steps. | Reduced | Prevented |
Table 2: Comparison of Coupling Reagents for Asparagine Incorporation
| Coupling Reagent | Full Name | Key Features | Recommended Use for Asn-Rich Peptides |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Fast and efficient coupling.[1] | A reliable choice for coupling Fmoc-Asn(Trt)-OH. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Generally considered more reactive than HBTU, leading to faster and more complete couplings with less risk of racemization.[2] | Highly recommended for difficult couplings, including those involving sterically hindered amino acids or aggregation-prone sequences. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | A classic and cost-effective coupling method. | Can be effective, but may be slower than aminium-based reagents. |
Table 3: Recommended Cleavage Cocktails for Asparagine-Rich Peptides
| Reagent Cocktail | Composition | Key Features | Recommended Use |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5) | A robust and widely used cocktail for peptides containing sensitive residues like Cys, Met, and Trp.[3] | Suitable for asparagine-rich peptides, especially those also containing other sensitive amino acids. |
| Reagent B | TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2) | A less odorous alternative to cocktails containing ethanedithiol. TIS is an excellent scavenger for the trityl cation.[4] | Highly recommended for peptides containing Trt-protected asparagine residues. |
| TFA/TIS/H₂O | Trifluoroacetic acid / Triisopropylsilane / Water (95:2.5:2.5) | A standard and effective cleavage cocktail for many peptides. | Suitable for asparagine-rich peptides without other sensitive residues, where Trt is the primary protecting group to be scavenged. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of an Asparagine-Rich Peptide (e.g., GNNQQNY)
This protocol describes the manual synthesis of a model asparagine-rich peptide on a 0.1 mmol scale using Fmoc-amino acids with Trt side-chain protection for Asn and Gln.
Materials:
-
Rink Amide MBHA resin (0.1 mmol)
-
Fmoc-Tyr(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU
-
Cleavage Cocktail (e.g., Reagent B: TFA/Phenol/Water/TIS, 88:5:5:2)
-
Cold diethyl ether
-
Solid-phase synthesis vessel with a frit
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide MBHA resin (0.1 mmol) in the synthesis vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution (5 mL) to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).
-
-
Amino Acid Coupling (Example for the first amino acid, Fmoc-Tyr(tBu)-OH):
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 eq) to the amino acid solution and mix for 1 minute to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, repeat the coupling step.
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence (Gln(Trt), Gln(Trt), Asn(Trt), Asn(Trt), Gly).
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid (Fmoc-Gly-OH), perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Dry the resin under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail (e.g., Reagent B, 5 mL) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow color due to the release of the trityl cation.[5]
-
Filter the cleavage mixture into a cold diethyl ether solution (50 mL).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Protocol 2: Quantification of Peptide Solubility
This protocol provides a general method for assessing the solubility of a synthetic peptide in an aqueous buffer using UV-Vis spectroscopy.
Materials:
-
Lyophilized synthetic peptide
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).
-
Dissolve the peptide in a small, known volume of the aqueous buffer to create a concentrated stock solution. If the peptide is difficult to dissolve, sonication or gentle vortexing may be applied. If solubility is still an issue, a small amount of an organic solvent like acetonitrile or DMSO can be added, but the final concentration of the organic solvent should be kept to a minimum.
-
-
Determine the Molar Extinction Coefficient:
-
If the peptide contains tryptophan (Trp) or tyrosine (Tyr) residues, the concentration can be determined by measuring the absorbance at 280 nm. The molar extinction coefficient (ε) can be estimated using the following formula: ε (M⁻¹cm⁻¹) = (Number of Trp residues × 5500) + (Number of Tyr residues × 1490)
-
-
Generate a Dilution Series:
-
Prepare a series of dilutions of the stock solution in the aqueous buffer.
-
-
Measure Absorbance:
-
Measure the absorbance of each dilution at the appropriate wavelength (e.g., 280 nm for peptides with Trp or Tyr, or a shorter wavelength like 214 nm for the peptide bond, although this is more susceptible to interference).
-
-
Determine Solubility Limit:
-
The solubility limit is the concentration at which the peptide solution becomes saturated and further addition of the peptide results in precipitation or turbidity. This can be observed visually or by a non-linear increase in absorbance with increasing concentration.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus concentration for the dilutions that are within the linear range of the spectrophotometer.
-
Use the standard curve to determine the concentration of the saturated solution, which represents the solubility of the peptide in that specific buffer.
-
Mandatory Visualizations
Diagram 1: Chemical Pathway of Aspartimide Formation
References
Application Notes and Protocols for Selective Fmoc Removal from Asn(Xan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the selective removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a critical step that must be accomplished with high efficiency and without compromising the integrity of acid-labile side-chain protecting groups. For the incorporation of asparagine (Asn), the use of a side-chain protecting group is mandatory to prevent dehydration and nitrile formation during activation. The xanthyl (Xan) group is a valuable choice for the protection of the Asn side-chain amide due to its stability under the basic conditions required for Fmoc removal and its lability to final acidolytic cleavage. This document provides detailed application notes and protocols for the selective removal of the Fmoc group from Asn(Xan) residues using piperidine, with a focus on optimizing the piperidine concentration to ensure complete deprotection while minimizing potential side reactions.
Data Presentation: Piperidine Concentration and Fmoc Deprotection Efficiency
The concentration of piperidine in the deprotection solution is a key parameter influencing the rate of Fmoc removal and the potential for side reactions. While the Xan group on the asparagine side chain is generally stable to piperidine, prolonged exposure or high concentrations of base can potentially lead to undesired side reactions. The following table summarizes the typical conditions and expected outcomes for Fmoc deprotection of Asn(Xan)-containing peptides.
| Piperidine Concentration (v/v in DMF) | Deprotection Time (minutes) | Fmoc Removal Efficiency | Asn(Xan) Side-Chain Stability | Remarks |
| 10% | 2 x 10 | >99% | High | Slower deprotection may be beneficial for sterically hindered residues. |
| 20% | 2 x 7 | >99.5% | High | Standard and widely recommended condition for most sequences. |
| 30% | 2 x 5 | >99.5% | Generally High | Increased rate of deprotection; may increase risk of base-catalyzed side reactions with sensitive sequences. |
Note: The data presented in this table is a summary of generally accepted principles in SPPS. Optimal conditions may vary depending on the specific peptide sequence, resin, and synthesis scale. It is always recommended to perform a small-scale test to determine the optimal deprotection conditions for a new peptide.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Asn(Xan) using 20% Piperidine in DMF
This protocol describes the standard and most commonly used method for the selective removal of the Fmoc protecting group from a resin-bound peptide containing Asn(Xan).
Reagents and Materials:
-
Peptide-resin with N-terminal Fmoc-Asn(Xan)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
First Piperidine Treatment: Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin). Agitate the mixture gently with an inert gas stream for 7 minutes at room temperature.
-
Reagent Removal: Drain the piperidine solution.
-
Second Piperidine Treatment: Add a fresh portion of 20% piperidine in DMF to the resin and agitate for another 7 minutes.
-
Reagent Removal: Drain the piperidine solution.
-
DMF Washes: Wash the resin thoroughly with DMF (5-7 times, with approximately 10 mL of DMF per gram of resin for each wash) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Kaiser Test (Optional): Perform a Kaiser test on a small sample of the resin to confirm the complete removal of the Fmoc group (a positive test indicated by a blue color).
-
Proceed to the next coupling step.
Protocol 2: Fmoc Deprotection of Asn(Xan) for Sterically Hindered Sequences
For peptide sequences where the N-terminus is sterically hindered, a lower concentration of piperidine with a slightly longer reaction time may be beneficial to ensure complete deprotection without forcing harsh conditions.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
First Piperidine Treatment: Add a solution of 10% piperidine in DMF to the resin. Agitate for 10 minutes at room temperature.
-
Reagent Removal: Drain the piperidine solution.
-
Second Piperidine Treatment: Add a fresh portion of 10% piperidine in DMF and agitate for another 10 minutes.
-
Follow steps 6 through 9 from Protocol 1.
Visualizations
Caption: Experimental workflow for selective Fmoc removal from Asn(Xan).
Caption: Logic of piperidine concentration for selective Fmoc removal.
Discussion and Best Practices
-
Stability of the Xan Group: The xanthyl (Xan) protecting group is cleaved under strongly acidic conditions, typically during the final trifluoroacetic acid (TFA) cleavage step. It exhibits high stability towards the basic conditions of Fmoc deprotection with piperidine.
-
Standard Conditions: For most applications, a solution of 20% piperidine in DMF provides a good balance between rapid, complete Fmoc removal and the preservation of the Asn(Xan) side-chain integrity.
-
Monitoring Deprotection: For critical syntheses or when working with new sequences, it is advisable to monitor the completeness of the Fmoc deprotection. The Kaiser test is a reliable qualitative method for detecting free primary amines on the resin.
-
Washing: Thorough washing of the resin after piperidine treatment is crucial to remove all traces of the base and the dibenzofulvene byproduct. Residual piperidine can lead to the undesired deprotection of the subsequent Fmoc-amino acid to be coupled, resulting in double incorporation.
-
Solvent Quality: The use of high-purity, peptide synthesis-grade DMF is essential. Impurities in the DMF can react with piperidine or the peptide, leading to side products.
By following these guidelines and protocols, researchers can confidently perform the selective removal of the Fmoc group from Asn(Xan)-containing peptides, ensuring the synthesis of high-quality target peptides.
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation and Fmoc-Asn(Xan)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Fmoc-Asn(Xan)-OH to prevent aspartimide formation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
A1: Aspartimide formation is a significant side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS), particularly when using standard piperidine for Fmoc deprotection.[1][2] The reaction is initiated when the backbone nitrogen atom of the amino acid following an asparagine (Asn) or aspartic acid (Asp) residue attacks the side-chain carbonyl group. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide intermediate.[1][2] This side reaction is problematic for several reasons:
-
Product Heterogeneity: The aspartimide ring can be opened by a nucleophile (like piperidine or water), leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[1]
-
Racemization: The α-carbon of the aspartyl residue is prone to epimerization during this process, resulting in D-amino acid impurities that are difficult to separate from the desired product.[]
-
Purification Challenges: The resulting byproducts (β-peptides and diastereomers) often have very similar chromatographic properties to the target peptide, making purification extremely difficult.[]
-
Chain Termination: In some cases, the aspartimide intermediate can lead to the termination of the peptide chain.
Sequences containing -Asn-Gly-, -Asn-Asp-, or -Asn-Asn- are especially susceptible to this side reaction due to the reduced steric hindrance around the attacking backbone nitrogen.[1]
Q2: How does this compound help prevent aspartimide formation?
A2: this compound utilizes a xanthyl (Xan) group to protect the side-chain amide of asparagine. This bulky protecting group provides steric hindrance, physically blocking the backbone nitrogen from attacking the side-chain carbonyl, which is the key step in aspartimide formation.[1][2] The electron-withdrawing nature of the xanthyl group may also reduce the nucleophilicity of the side-chain carbonyl oxygen, further hindering cyclization. The use of a side-chain protected asparagine derivative like this compound is a standard practice to minimize aspartimide formation.[2]
Q3: What are the main advantages of using this compound?
A3: Besides preventing aspartimide formation, this compound offers several advantages:
-
Prevents Dehydration: The Xan group also prevents a common side reaction where the asparagine side-chain amide dehydrates to form a β-cyano-alanine residue, especially when using carbodiimide-based coupling reagents.[1][2]
-
Improved Solubility: Unlike the poorly soluble Fmoc-Asn-OH, this compound dissolves readily in common SPPS solvents like DMF and NMP, facilitating efficient and reliable coupling.[1]
-
Compatibility: The Xan group is stable under the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage and deprotection step, making it fully compatible with standard Fmoc-SPPS strategies.[2]
Q4: When should I consider using this compound over other protected asparagine derivatives like Fmoc-Asn(Trt)-OH?
A4: Both this compound and Fmoc-Asn(Trt)-OH are effective in preventing aspartimide formation. However, studies have shown that for particularly challenging sequences, Xan-protected derivatives can result in purer peptides compared to those synthesized with Trt protection. In high-risk sequences, the Xan group has been reported to reduce aspartimide formation by 50-70% compared to the Trt group under standard piperidine treatment. Therefore, for sequences known to be highly prone to aspartimide formation, this compound may be the superior choice.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Aspartimide formation is still observed despite using this compound. | 1. Prolonged exposure to basic conditions: Extended or repeated Fmoc deprotection steps can increase the likelihood of aspartimide formation, even with a protecting group. 2. Highly susceptible sequence: Sequences like Asn-Gly are extremely prone to this side reaction. 3. Elevated temperature: Higher temperatures during coupling or deprotection can accelerate side reactions. | 1. Modify Fmoc deprotection conditions: a. Reduce the piperidine concentration or use a weaker base like piperazine. b. Add an acidic additive like 0.1 M HOBt or formic acid to the piperidine solution to lower the basicity.[4] 2. Optimize reaction times: Use the minimum time required for complete Fmoc deprotection. 3. Maintain ambient temperature: Avoid heating during coupling and deprotection steps unless necessary for difficult couplings, and if so, use with caution. |
| Incomplete coupling of this compound. | 1. Steric hindrance: The bulky Xan group can slow down the coupling reaction. 2. Peptide aggregation: The growing peptide chain may aggregate on the resin, hindering access to the N-terminus. 3. Inefficient activation: The coupling reagents may not be sufficiently reactive. | 1. Extend coupling time: Increase the reaction time to 2-4 hours or perform a double coupling. 2. Use stronger coupling reagents: Employ highly efficient activating agents like HATU or HCTU. 3. Incorporate backbone protection: For very difficult sequences, consider using a dipeptide with a backbone protecting group on the preceding residue. |
| Incomplete cleavage of the Xan protecting group. | 1. Insufficient cleavage time: The Xan group, especially at the N-terminus, can be resistant to cleavage. 2. Ineffective cleavage cocktail: The scavenger composition may not be optimal. | 1. Extend cleavage time: Treat the resin with the TFA cleavage cocktail for a longer duration (e.g., 3-4 hours).[2] 2. Optimize scavenger cocktail: A standard and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). Ensure fresh reagents are used. 3. Perform a repeat cleavage: After filtering the first cleavage solution, treat the resin with a fresh batch of the cleavage cocktail to recover any remaining peptide. |
| Observation of unexpected peaks in HPLC/Mass Spectrometry. | 1. Aspartimide-related byproducts: Presence of α- and β-aspartyl peptides and their racemized forms. 2. Dehydration byproduct: Formation of β-cyano-alanine. 3. Incomplete Xan cleavage: Residual Xan-protected peptide. 4. Side reactions from scavengers: Cationic species from protecting groups can modify sensitive residues like Trp or Met if not properly scavenged. | 1. Mass Spectrometry Analysis: - Aspartimide formation results in a mass loss of 18 Da (H₂O) from the desired peptide. - α- and β-aspartyl peptides will have the same mass as the desired product. - β-cyano-alanine formation also results in a mass loss of 18 Da. - Incomplete Xan cleavage will show a mass corresponding to the peptide + Xan group. 2. HPLC Analysis: Aspartimide-related isomers often elute very close to the main product peak. A high-resolution column and optimized gradient are necessary for separation. 3. Review cleavage cocktail: Ensure the appropriate scavengers are used for the amino acids present in your peptide (e.g., TIS for Trp). |
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Preventing Aspartimide Formation in the Synthesis of VKDGYI
| Protecting Group | Aspartimide Formation (% after 200 min piperidine treatment) | D-Asp Formation (%) |
| -OtBu (standard) | 27.5 | 11.0 |
| -OMpe | 3.5 | 1.5 |
| -OBno | 0.1 | 0.2 |
Data synthesized from studies on the model peptide scorpion toxin II (VKDGYI), which is highly prone to aspartimide formation. The extended piperidine treatment simulates approximately 100 deprotection cycles.
Table 2: Influence of Fmoc Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent | Relative Aspartimide Formation | Comments |
| 30% Piperidine in DMF | High | Standard but most prone to causing aspartimide formation. |
| 30% Piperidine / 0.1 M Formic Acid in DMF | Medium | Addition of acid reduces basicity and suppresses aspartimide formation. |
| 50% Morpholine in DMF | Low | Weaker base significantly reduces aspartimide formation but may lead to incomplete Fmoc cleavage in some cases. |
This table provides a qualitative comparison of the propensity of different deprotection reagents to cause aspartimide formation.
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Manual SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Repeat with a fresh 5 mL portion of 20% piperidine in DMF for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and dichloromethane (DCM) (3 x 5 mL), followed by DMF (3 x 5 mL). Perform a Kaiser test to confirm the presence of a free amine.
-
Coupling:
-
In a separate vial, dissolve this compound (3 eq, 0.3 mmol), HATU (2.9 eq, 0.29 mmol), and HOBt (3 eq, 0.3 mmol) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq, 0.6 mmol) to the amino acid solution and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
-
Reaction: Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling (negative result). If the test is positive, repeat the coupling step.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen for 15 minutes.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). For a 0.1 mmol scale synthesis, 2-3 mL is sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 3 hours. Note: If the Asn(Xan) residue is at the N-terminus, extending the cleavage time to 4 hours may be beneficial for complete deprotection.
-
Peptide Precipitation: Filter the cleavage solution into a cold centrifuge tube containing 10 mL of ice-cold diethyl ether. Rinse the resin with a small amount of fresh TFA and add it to the ether.
-
Isolation: A white precipitate of the crude peptide should form. Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum to remove residual ether.
Protocol 3: HPLC Analysis of Aspartimide Formation
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. This may need to be optimized depending on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis:
-
The desired α-peptide will be the main peak.
-
The aspartimide intermediate (if present) will be a pre-peak, having lost a water molecule (mass -18 Da).
-
The β-aspartyl peptide isomer often elutes very close to the main α-peptide peak, sometimes as a shoulder or a poorly resolved peak. High-resolution chromatography is essential for separation.
-
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Protective role of the Xanthyl (Xan) group.
Caption: SPPS cycle workflow using this compound.
References
Technical Support Center: Asparagine Side Chain Dehydration in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate asparagine (Asn) side chain dehydration during Solid-Phase Peptide Synthesis (SPPS).
Understanding the Problem: Dehydration of Asparagine
During peptide synthesis, the side chain amide of asparagine can undergo an irreversible dehydration reaction to form a β-cyanoalanine residue. This side reaction is particularly prevalent during the activation of the carboxylic acid of the incoming Fmoc-Asn-OH amino acid, especially when using carbodiimide-based coupling reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC). The formation of this nitrile byproduct can lead to impurities in the final peptide that are difficult to remove and can alter the biological activity of the peptide.
Troubleshooting Guide
This guide addresses common issues related to asparagine dehydration and provides systematic solutions.
Issue 1: Presence of a peak corresponding to the peptide mass minus 18 Da in Mass Spectrometry analysis.
This mass difference is a strong indicator of a dehydration event (loss of a water molecule, H₂O).
-
Root Cause Analysis Workflow
Caption: Troubleshooting workflow for asparagine dehydration.
Issue 2: Poor coupling efficiency observed when using Fmoc-Asn(Trt)-OH.
While the trityl (Trt) protecting group is highly effective at preventing dehydration, its steric bulk can sometimes hinder coupling efficiency.
-
Possible Solutions:
-
Increase Coupling Time: Extend the coupling reaction time to allow for complete incorporation of the sterically hindered amino acid.
-
Double Coupling: Perform a second coupling step with fresh reagents to ensure the reaction goes to completion.
-
Optimize Coupling Reagent: Utilize a more potent coupling reagent such as HATU or HCTU in combination with a base like DIPEA.
-
Solvent Choice: Ensure good swelling of the resin. N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties.
-
Frequently Asked Questions (FAQs)
Q1: Which side-chain protecting group is best for asparagine?
The trityl (Trt) group is the most commonly used and highly recommended protecting group for the asparagine side chain in Fmoc-based SPPS.[1] It offers excellent protection against dehydration and improves the solubility of the Fmoc-amino acid derivative.[1] Other protecting groups like 4,4'-dimethoxybenzhydryl (Mbh) and 2,4,6-trimethoxybenzyl (Tmob) are also effective but can lead to side reactions, such as alkylation of tryptophan residues, during the final cleavage step.[2]
Q2: Which coupling reagents are recommended for asparagine?
To minimize the risk of dehydration, it is advisable to avoid carbodiimide-based reagents (DCC, DIC) when coupling asparagine, especially if it is not side-chain protected.[1] The following coupling reagents are preferred:
-
Phosphonium Salts: BOP and PyBOP are effective and do not promote dehydration. However, BOP produces a carcinogenic byproduct, hexamethylphosphoramide.
-
Aminium/Uronium Salts: HBTU, HATU, HCTU, and TBTU are highly efficient and generally considered safe choices for coupling asparagine, with minimal risk of side chain dehydration.
Q3: Can I use unprotected asparagine in my synthesis?
While it is possible to use unprotected Fmoc-Asn-OH, it significantly increases the risk of side chain dehydration, particularly in longer peptides where the asparagine residue is exposed to multiple coupling cycles.[1] If unprotected asparagine must be used, it is crucial to employ non-carbodiimide coupling reagents. Another strategy is to use pre-activated pentafluorophenyl (Pfp) esters (Fmoc-Asn-OPfp), which have been shown to couple efficiently with minimal dehydration.[2]
Q4: How can I detect and quantify asparagine dehydration?
The primary method for detecting asparagine dehydration is through mass spectrometry of the crude peptide, looking for a mass loss of 18 Da. For quantification, High-Performance Liquid Chromatography (HPLC) is the standard method. The dehydrated peptide will typically have a different retention time than the desired product, allowing for the integration of the respective peak areas to determine the percentage of the side reaction.
Data Presentation
The following table summarizes the qualitative effectiveness of different strategies in preventing asparagine side chain dehydration. Quantitative data is highly dependent on the specific peptide sequence and reaction conditions.
| Strategy | Protecting Group | Coupling Reagent | Relative Dehydration Risk | Key Considerations |
| 1 | None | DIC/HOBt | High | Not recommended due to high risk of dehydration. |
| 2 | None | HBTU/DIPEA | Moderate | Lower risk than carbodiimides, but still possible. |
| 3 | None (as OPfp ester) | - | Low | Good option, but OPfp esters can be less stable for long-term storage.[2] |
| 4 | Trt | HBTU/DIPEA | Very Low | Highly recommended for minimizing dehydration.[1] |
| 5 | Mbh or Tmob | BOP/DIPEA | Very Low | Effective, but may cause tryptophan alkylation during cleavage.[2] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH using HBTU/DIPEA
This protocol is recommended for the routine incorporation of asparagine residues with minimal risk of dehydration.
-
Workflow Diagram
Caption: Standard coupling protocol for Fmoc-Asn(Trt)-OH.
Protocol 2: Coupling of Unprotected Fmoc-Asn-OH using DIC/HOBt (Use with Caution)
This protocol is provided for informational purposes but carries a higher risk of dehydration.
-
Resin Preparation: Swell the resin in DMF for 30 minutes, then deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Asn-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Activation and Coupling: Add DIC (3 eq.) to the amino acid solution and immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Washing and Monitoring: Wash the resin with DMF and DCM. Monitor the reaction completion using a Kaiser test.
By implementing these strategies and protocols, researchers can significantly reduce the incidence of asparagine side chain dehydration, leading to higher purity of synthetic peptides and more reliable experimental outcomes.
References
Troubleshooting incomplete coupling of Fmoc-Asn(Xan)-OH
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the coupling of Fmoc-Asn(Xan)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the Xanthyl (Xan) protecting group for Asparagine?
The Xanthyl (Xan) protecting group on the side chain of asparagine serves two main purposes. Firstly, it effectively prevents the dehydration of the amide side chain to a nitrile byproduct, a common side reaction when using carbodiimide activators with unprotected asparagine. Secondly, it helps to suppress the formation of aspartimide, which can occur during the piperidine-mediated Fmoc deprotection steps, particularly in sequences prone to this side reaction like -Asn-Gly- or -Asn-Asp-.
Q2: Why is the coupling of this compound often slower than other amino acids?
The bulky nature of the Xanthyl protecting group can cause steric hindrance, which slows down the coupling reaction. This is a known characteristic of this compound, and extended coupling times are often required to achieve a complete reaction.
Q3: Which coupling reagents are recommended for this compound?
Commonly used and effective coupling reagents for this compound include aminium/uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide), typically used in conjunction with an additive like OxymaPure®. Phosphonium salt-based reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have also been shown to be effective for coupling side-chain protected asparagine derivatives.[1]
Q4: Is the Xanthyl group stable throughout the SPPS process?
The Xanthyl group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including repeated treatments with 20% piperidine in DMF for Fmoc deprotection. It is cleaved under the final strong acid conditions used for peptide cleavage from the resin and removal of other side-chain protecting groups, such as with a trifluoroacetic acid (TFA)-based cleavage cocktail.
Troubleshooting Incomplete Coupling of this compound
Incomplete coupling of this compound is a common issue that can lead to deletion sequences in the final peptide product. The following guide provides a systematic approach to diagnosing and resolving these issues.
Initial Diagnosis
The first step in troubleshooting is to confirm that the coupling is indeed incomplete. This can be done using a qualitative test on a small sample of the resin beads.
-
Kaiser Test: This colorimetric test detects free primary amines on the resin. A positive result (blue beads) indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction. A negative result (yellow/colorless beads) suggests that the coupling is likely complete.
Potential Causes and Solutions
| Potential Cause | Recommended Action(s) | Rationale |
| Steric Hindrance | 1. Extend Coupling Time: Increase the reaction time to 1.5-2 hours or even longer. Monitor completion with the Kaiser test. 2. Perform a Double Coupling: After the initial coupling, drain the reagents and add a fresh solution of activated this compound to the resin for a second coupling reaction. | The bulky Xan group can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain. Allowing more time or a second exposure to fresh reagents can drive the reaction to completion. |
| Peptide Aggregation | 1. Change Solvent: If using DMF, switch to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM). 2. Incorporate Chaotropic Salts: Add a low concentration of a chaotropic salt like LiCl to the coupling mixture to disrupt secondary structures. | Aggregation of the growing peptide chain on the resin can make the N-terminal amine inaccessible. Altering the solvent environment can help to solvate the peptide chain more effectively and break up aggregates. |
| Suboptimal Reagent Concentration or Activity | 1. Use Fresh Reagents: Ensure that the this compound, coupling reagents, and solvents are fresh and of high quality. 2. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents over the resin loading). 3. Change Coupling Reagent: If using DIC/Oxyma, consider switching to a more potent activator like HATU or BOP. | Reagents can degrade over time, leading to lower activation and coupling efficiency. Increasing the concentration of reactants can favor the forward reaction. Different coupling reagents have varying levels of reactivity, and a more powerful one may be needed for this sterically hindered amino acid. |
| Premature Fmoc Deprotection | 1. Use a Milder Base for Activation: If using a strong base like DIPEA with your coupling reagent, consider switching to a milder, non-nucleophilic base such as 2,4,6-collidine. | While the Fmoc group is generally stable, some premature deprotection can occur in the presence of strong bases over extended coupling times, leading to side reactions. |
Quantitative Data Summary
| Coupling Reagent Combination | Recommended Equivalents (AA:Activator:Base) | Typical Coupling Time | Potential Side Reactions to Monitor |
| HATU/DIPEA or Collidine | 3:2.9:6 | 1 - 2 hours | Minimal with Xan protection. Monitor for racemization with prolonged activation. |
| DIC/OxymaPure® | 3:3:N/A | 1.5 - 3 hours | Slower reaction rate. Ensure complete coupling to avoid deletion sequences. |
| BOP/DIPEA or Collidine | 3:3:9 | 1 - 2 hours | Effective for hindered couplings.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and a non-nucleophilic base such as 2,4,6-collidine (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1.5 to 2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), continue the coupling for another hour or proceed to a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Double Coupling Procedure
-
Perform the initial coupling as described in Protocol 1 for the recommended time (e.g., 1.5 hours).
-
Drain the reaction vessel.
-
Wash the resin once with DMF.
-
Prepare a fresh solution of activated this compound as described in Protocol 1, Step 2.
-
Add the fresh solution to the resin and continue coupling for an additional 1-1.5 hours.
-
Perform a Kaiser test to confirm completion.
-
Wash the resin thoroughly with DMF.
Protocol 3: HPLC Analysis of a Test Cleavage
To quantitatively assess the outcome of the coupling, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC-MS.
-
Sample Preparation: After the this compound coupling and subsequent deprotection, wash and dry a small sample of the resin (approx. 5-10 mg).
-
Cleavage: Treat the resin sample with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.
-
Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the peptide pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC-MS Analysis: Analyze the sample using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA. Monitor the UV absorbance at 214 nm and 280 nm. The mass spectrometer will help identify the desired product and any deletion sequences (mass of desired product minus the mass of the asparagine residue).
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Simplified workflow of the this compound coupling reaction.
References
Optimizing coupling time for sterically hindered Fmoc-Asn(Xan)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of the sterically hindered amino acid, Fmoc-Asn(Xan)-OH, during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "sterically hindered" amino acid?
A1: this compound is considered sterically hindered due to the bulky xanthyl (Xan) protecting group attached to the side-chain amide of asparagine. This bulkiness can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, potentially slowing down the coupling reaction.
Q2: What is the primary advantage of using the xanthyl (Xan) protecting group for asparagine?
A2: The primary advantage of the Xan group is the prevention of side-chain dehydration to a nitrile derivative during the activation of the carboxyl group, a common side reaction with asparagine, especially when using carbodiimide-based coupling reagents.[1][2] Additionally, the Xan group enhances the solubility of the Fmoc-amino acid in common SPPS solvents like DMF and DCM, which can facilitate a more efficient coupling process.
Q3: Can I use standard coupling protocols for this compound?
A3: While standard protocols can be a starting point, the steric hindrance of the Xan group often necessitates optimized conditions to ensure complete and efficient coupling. This may include the use of more potent coupling reagents, extended reaction times, or double coupling strategies.
Q4: How do I know if the coupling of this compound is incomplete?
A4: Incomplete coupling can be detected using qualitative colorimetric tests such as the Kaiser test (ninhydrin test). A positive Kaiser test (blue or purple beads) indicates the presence of unreacted free primary amines on the resin. For quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
Q5: What are the potential side reactions associated with prolonged coupling times for this compound?
A5: While the Xan group protects against dehydration, prolonged exposure to the basic conditions of the coupling reaction can potentially lead to racemization of the amino acid. It is a balance between achieving complete coupling and minimizing potential side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after initial coupling | 1. Insufficient coupling time due to steric hindrance.2. Inefficient activation of the amino acid.3. Low-quality or degraded coupling reagents.4. Poor resin swelling or aggregation. | 1. Extend the coupling time: Increase the reaction time from the standard 1-2 hours to 2-4 hours, or even overnight for particularly difficult couplings.2. Perform a double coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound.3. Use a more potent coupling reagent: Switch to a stronger activating agent such as HATU, HCTU, or COMU, which are known to be more effective for sterically hindered amino acids.4. Ensure fresh reagents: Use freshly prepared solutions of coupling reagents and high-purity solvents.5. Optimize solvent and base: Ensure adequate resin swelling by using high-quality DMF or NMP. The choice of base, such as DIPEA or 2,4,6-collidine, can also influence coupling efficiency. |
| Low yield of the final peptide | 1. Cumulative incomplete couplings throughout the synthesis.2. Premature chain termination (capping) if acetylating agents are used after a failed coupling. | 1. Systematically optimize coupling: For critical syntheses, perform a test cleavage and HPLC analysis after the difficult coupling to confirm its success before proceeding.2. Re-evaluate capping strategy: Only cap unreacted amines after a confirmed failed and recoupling attempt to avoid unnecessary termination of growing peptide chains. |
| Presence of deletion sequences lacking asparagine | Incomplete coupling of this compound. | Implement the solutions for a positive Kaiser test, with a strong recommendation for double coupling and the use of a potent coupling reagent like HATU. |
Quantitative Data Summary
While specific, direct comparative studies on coupling times for this compound are not extensively documented in the literature, the following table provides a general guideline for optimizing coupling conditions based on the principles of solid-phase peptide synthesis for sterically hindered amino acids.
| Coupling Reagent | Relative Reactivity | Typical Molar Excess (vs. Resin) | Recommended Initial Coupling Time | Notes |
| HBTU/TBTU | Standard | 3-5 eq. | 2 - 4 hours | May require double coupling. |
| PyBOP | High | 3-5 eq. | 1.5 - 3 hours | Good for many hindered couplings. |
| HCTU | High | 3-5 eq. | 1 - 2.5 hours | Generally faster than HBTU. |
| HATU | Very High | 3-5 eq. | 1 - 2 hours | Often the reagent of choice for difficult couplings. |
| COMU | Very High | 3-5 eq. | 1 - 2 hours | A modern, highly effective alternative to HATU. |
| DIC/HOBt | Moderate | 3-5 eq. | 4 - 8 hours | Slower kinetics, may not be ideal for this hindered residue. |
Detailed Experimental Protocol: Optimized Coupling of this compound
This protocol outlines a robust method for the coupling of this compound to a resin-bound peptide chain, incorporating best practices for sterically hindered amino acids.
1. Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (HATU is recommended)
-
Base (DIPEA or 2,4,6-collidine)
-
Anhydrous, peptide synthesis-grade DMF or NMP
-
DCM (for washing)
2. Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by a final DMF wash (2-3 times).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA or 2,4,6-collidine (2 equivalents relative to the amino acid) to the activation mixture.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours.
-
After the initial coupling time, take a small sample of resin beads for a Kaiser test.
-
-
Monitoring and Recoupling (if necessary):
-
If the Kaiser test is positive (blue/purple beads), wash the resin with DMF (3 times) and perform a second coupling (double coupling) by repeating the activation and coupling steps with fresh reagents for another 2 hours.
-
After the second coupling, perform another Kaiser test to confirm completion (yellow/colorless beads).
-
-
Washing:
-
Once the coupling is complete, thoroughly wash the resin with DMF (5-7 times), DCM (3-5 times), and finally DMF (2-3 times) to remove any residual reagents and byproducts.
-
-
Capping (Optional):
-
If the Kaiser test remains positive after double coupling, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides in subsequent steps.
-
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Diagram illustrating the steric hindrance affecting coupling.
References
Side reactions associated with the xanthyl protecting group
Welcome to the technical support center for the xanthyl (Xan) protecting group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the xanthyl (Xan) protecting group?
A1: The xanthyl group is primarily used as a side-chain protecting group for asparagine (Asn) and glutamine (Gln) residues in peptide synthesis, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] Its main purpose is to prevent the dehydration of the amide side chain to a nitrile during the activation of the carboxylic acid with carbodiimide reagents.[1] This side reaction can be a significant problem in the synthesis of long peptides where the Asn or Gln residues are repeatedly exposed to coupling reagents.[1] Additionally, the use of the Xan group can improve the solubility of the protected asparagine and glutamine derivatives.[1]
Q2: How is the xanthyl protecting group introduced?
A2: The xanthyl group is typically introduced by an acid-catalyzed reaction of a xanthydrol with the side-chain amide of an N-terminally protected amino acid, such as Boc-Asn-OH or Boc-Gln-OH.
Q3: Under what conditions is the xanthyl group removed?
A3: The xanthyl group is labile to strong acids and is typically removed under the same conditions used for the cleavage of the peptide from the resin and/or the removal of the N-terminal Boc group.[2] A common reagent for this is 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]
Troubleshooting Guide: Side Reactions
Issue 1: Alkylation of Tryptophan Residues
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating the addition of a mass corresponding to the xanthyl moiety (+181.06 Da) to tryptophan residues.
Cause: During the acidic deprotection of the xanthyl group, a stable xanthyl cation is formed. This electrophilic species can then react with nucleophilic amino acid side chains, most notably the indole ring of tryptophan, leading to undesired alkylation.
Solutions: The most effective way to prevent this side reaction is to use a scavenger in the cleavage cocktail to trap the xanthyl cation before it can react with the peptide.
Recommended Scavenger Cocktails:
| Scavenger Cocktail | Composition | Application Notes |
| Thioanisole-based | 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), 2% anisole ("Reagent R") | Thioanisole is an effective scavenger for carbocations. This cocktail is also beneficial for suppressing side reactions with other protecting groups. |
| Silane-based | 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS) | TIS is a widely used scavenger that can effectively reduce the xanthyl cation. |
Experimental Protocol: Cleavage of Xan-protected peptide with scavengers
-
Swell the peptide-resin in DCM.
-
Prepare the cleavage cocktail fresh. For a peptide containing tryptophan, a recommended cocktail is TFA/thioanisole/water/TIS (90:5:2.5:2.5, v/v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
Issue 2: Incomplete Deprotection
Symptoms:
-
The desired peptide is obtained in low yield.
-
Mass spectrometry analysis shows the presence of the Xan-protected peptide.
Cause:
-
Insufficient cleavage time or TFA concentration.
-
Steric hindrance around the protected residue.
Solutions:
-
Increase the cleavage time to 4 hours or more.
-
Increase the concentration of TFA in the cleavage cocktail to 95%.
-
If steric hindrance is suspected, consider optimizing the peptide sequence if possible, or use a stronger acid cocktail, though this may increase the risk of other side reactions.
Visualizing the Deprotection and Side Reaction Pathway
The following diagram illustrates the deprotection of a Xan-protected asparagine residue and the subsequent potential side reaction with tryptophan.
Caption: Deprotection of Xan-Asn and potential side reaction.
References
Technical Support Center: Minimizing Asparagine Racemization During Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical challenge in peptide synthesis: the racemization of asparagine (Asn) residues. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize the formation of D-asparagine diastereomers in your synthetic peptides.
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis that can lead to asparagine racemization.
Q1: I'm observing a significant amount of a D-Asn diastereomer in my purified peptide. What are the likely causes?
A1: Significant D-Asn formation, a form of racemization, is a common side reaction in peptide synthesis, particularly during Fmoc-based solid-phase peptide synthesis (SPPS). The primary mechanism involves the formation of a succinimide intermediate, also known as aspartimide.[1][2] This cyclic intermediate is prone to epimerization at the alpha-carbon. The aspartimide can then be hydrolyzed to yield a mixture of L- and D-aspartyl peptides, as well as β-aspartyl peptides.
Several factors can promote aspartimide formation and subsequent racemization:
-
Peptide Sequence: The amino acid C-terminal to the asparagine residue plays a crucial role. Sequences like Asn-Gly, Asn-Ser, Asn-Ala, and Asn-His are particularly susceptible.[2]
-
Coupling Reagents: The choice of coupling reagent and additives significantly impacts the extent of racemization. Some activators can increase the propensity for this side reaction.
-
Reaction Temperature: Elevated temperatures, often used to increase coupling efficiency, can also accelerate the rate of racemization.[3][4]
-
Base: The base used during coupling and Fmoc deprotection can influence the rate of aspartimide formation.
Q2: How can I identify if aspartimide formation is the cause of my racemization problem?
A2: Aspartimide formation can be detected by mass spectrometry. The cyclic intermediate will have a mass corresponding to the loss of a molecule of water (-18 Da) from the peptide. You may also observe the formation of β-aspartyl peptides, which are isomers of your target peptide and may be difficult to separate by HPLC. Chiral chromatography or enzymatic digestion followed by analysis of the amino acid enantiomers can confirm the presence of D-asparagine.[1][5]
Q3: My peptide contains an Asn-Gly sequence and I'm seeing significant racemization. What is the best strategy to overcome this?
A3: The Asn-Gly sequence is highly prone to aspartimide formation. To mitigate this, consider the following strategies:
-
Use of Backbone Protection: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the glycine following the asparagine. This is typically done by using a pre-formed Fmoc-Asn(Trt)-Gly(Hmb/Dmb)-OH dipeptide. This backbone protection sterically hinders the formation of the succinimide ring.
-
Low-Racemization Coupling Conditions: Employ a coupling reagent combination known to minimize racemization, such as diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure or 6-Cl-HOBt.[1][6][7][8]
-
Temperature Control: Perform the coupling step at a reduced temperature (e.g., room temperature or below) to slow down the rate of aspartimide formation.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process in which an optically active compound, such as an L-amino acid, is converted into a mixture of both of its enantiomers (L and D forms). In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, resulting in diastereomeric impurities that can be difficult to remove and may alter the biological activity of the peptide.
Q2: Why is asparagine more prone to racemization than other amino acids?
A2: Asparagine's susceptibility to racemization is primarily due to the ability of its side-chain amide to participate in the formation of a five-membered succinimide (aspartimide) ring with the peptide backbone.[1][2] This cyclization is catalyzed by both acid and base and is particularly problematic during the basic conditions of Fmoc deprotection in SPPS. The resulting aspartimide is highly susceptible to racemization at the α-carbon.
Q3: Which coupling reagents are best for minimizing asparagine racemization?
A3: Carbodiimide-based reagents, such as DIC, when used with N-hydroxy additives like OxymaPure, 1-hydroxybenzotriazole (HOBt), or 1-hydroxy-7-azabenzotriazole (HOAt), are generally recommended for minimizing racemization.[6][7][8] Onium salt-based reagents like HBTU and HATU can sometimes lead to higher levels of racemization, especially with sensitive amino acids like histidine and cysteine, and by extension, asparagine under certain conditions.[1]
Q4: Can high temperatures in microwave-assisted peptide synthesis increase asparagine racemization?
A4: Yes, elevated temperatures used in microwave-assisted SPPS to accelerate coupling and deprotection steps can significantly increase the rate of asparagine racemization.[3][4] It is crucial to carefully control the temperature, especially during the coupling of asparagine and other racemization-prone residues. Lowering the coupling temperature for these specific residues is a common strategy to mitigate this issue.[3]
Q5: How does the choice of side-chain protecting group for asparagine affect racemization?
A5: The trityl (Trt) group is the most common side-chain protecting group for asparagine in Fmoc-SPPS. While it is effective at preventing side-chain dehydration, it does not prevent aspartimide formation. Alternative protecting groups have been explored, but the most effective strategies to prevent racemization focus on preventing the formation of the aspartimide intermediate through other means, such as backbone protection.
Quantitative Data on Racemization
The choice of coupling reagents and additives has a significant impact on the level of racemization. The following tables summarize comparative data for different coupling conditions.
Table 1: Comparison of Racemization Levels with Different Coupling Additives
| Coupling Reagent | Additive | Racemization (%) | Reference Model |
| DIC | HOBt | 9.3 | Z-Phg-Pro-NH2 |
| DIC | HOAt | 3.3 | Z-Phg-Pro-NH2 |
| DIC | OxymaPure | 1.0 | Z-Phg-Pro-NH2 |
| DIC | HOBt | 8.9 | Z-Phe-Val-Pro-NH2 |
| DIC | HOAt | 2.1 | Z-Phe-Val-Pro-NH2 |
| DIC | OxymaPure | 3.8 | Z-Phe-Val-Pro-NH2 |
| DIC | Oxyma-B | 5.1 | Z-Phe-Val-Pro-NH2 |
Data compiled from studies on racemization-prone model peptides.[6][7][9]
Table 2: Racemization of Cysteine and Histidine with Various Coupling Reagents
| Amino Acid | Coupling Reagent/Base | % D-Isomer |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 1.8 |
| Fmoc-His(Trt)-OH | HATU/NMM | >10 |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma | <0.5 |
| Fmoc-Cys(Trt)-OH | HBTU/DIEA | ~5 |
Data from a study on racemization of sensitive amino acids, which provides insights applicable to asparagine.[1]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle using DIC/OxymaPure to Minimize Racemization
This protocol outlines a manual solid-phase peptide synthesis coupling cycle designed to reduce the risk of racemization.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the 20% piperidine in DMF treatment for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), continue coupling for another hour or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and by-products.
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Chiral HPLC Analysis for the Determination of Asparagine Racemization
This protocol provides a general guideline for analyzing the enantiomeric purity of asparagine in a hydrolyzed peptide sample.
Materials:
-
Hydrolyzed peptide sample (e.g., using 6N HCl)
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)
-
HPLC system with a UV or fluorescence detector
-
Mobile phase (e.g., a mixture of water, methanol, and a small amount of acid like formic acid or acetic acid)
-
D- and L-Asparagine standards
Procedure:
-
Sample Preparation:
-
Completely hydrolyze the synthetic peptide to its constituent amino acids.
-
Neutralize the hydrolysate and dilute to a suitable concentration with the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the D- and L-asparagine standards individually and as a mixture to determine their retention times and confirm resolution.
-
Inject the hydrolyzed peptide sample.
-
Monitor the elution of the D- and L-asparagine peaks.
-
-
Data Analysis:
-
Integrate the peak areas of the D- and L-asparagine enantiomers in the sample chromatogram.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-Asn) / (Area(D-Asn) + Area(L-Asn))] x 100
-
Visualizations
Caption: Mechanism of asparagine racemization via aspartimide formation.
Caption: Experimental workflow for minimizing asparagine racemization.
Caption: Troubleshooting flowchart for asparagine racemization.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scavenger Selection for Xanthenyl (Xan) Group Removal during TFA Cleavage
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the removal of the Xanthenyl (Xan) protecting group from Asparagine (Asn) and Glutamine (Gln) residues during Trifluoroacetic Acid (TFA) cleavage in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the TFA-mediated cleavage of Xan-protected peptides?
The primary challenge lies in efficiently trapping the reactive xanthenyl cation that is generated upon cleavage of the Xan protecting group. This cation, if not effectively scavenged, can lead to side reactions, primarily the alkylation of sensitive amino acid residues within the peptide sequence, such as Tryptophan (Trp). This can result in the formation of impurities that are difficult to remove, leading to lower purity and yield of the target peptide.
Q2: Are standard TFA cleavage cocktails suitable for Xan group removal?
While standard cleavage cocktails can be used, their effectiveness may vary depending on the peptide sequence and the presence of other sensitive residues. The Xan group is known to be highly acid-labile. Standard cocktails like Reagent K or simpler mixtures such as TFA/Triisopropylsilane (TIS)/Water are often used as a starting point. However, for peptides containing highly nucleophilic residues like Tryptophan, optimization of the scavenger composition is often necessary to prevent side reactions.
Q3: What are the most common side reactions observed during Xan group deprotection?
The most frequently encountered side reaction is the re-attachment of the xanthenyl cation to electron-rich amino acid side chains. Tryptophan is particularly susceptible to alkylation on its indole ring. Other nucleophilic residues like Methionine (Met) and Cysteine (Cys) can also be potential targets, although alkylation of Tryptophan is the most commonly reported issue.
Q4: How do I choose the right scavenger for my Xan-protected peptide?
The choice of scavenger depends on the amino acid composition of your peptide.
-
For peptides without sensitive residues: A simple cocktail of TFA/Water/TIS is often sufficient.
-
For peptides containing Tryptophan (Trp): The addition of a "soft" scavenger that can efficiently trap the xanthenyl cation is crucial. Thiol-based scavengers like 1,2-ethanedithiol (EDT) are effective.
-
For peptides containing other sensitive residues (Cys, Met): A combination of scavengers may be necessary. For instance, TIS is a good scavenger for carbocations in general, while EDT can also help in reducing methionine oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Xan group removal | Insufficient cleavage time or TFA concentration. | Increase the cleavage time in increments of 30 minutes (monitoring by HPLC is recommended). Ensure the TFA concentration is adequate (typically >90%). |
| Steric hindrance around the Xan-protected residue. | Consider a stronger cleavage cocktail or extended cleavage times. A pre-cleavage wash with a solvent that swells the resin (e.g., DCM) may improve reagent accessibility. | |
| Presence of unexpected peaks (+207 Da) in HPLC/MS, especially in Trp-containing peptides | Alkylation of Tryptophan by the xanthenyl cation. | Add or increase the concentration of a thiol-based scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail. A cocktail such as TFA/TIS/Water/EDT (94:1:2.5:2.5) can be effective. |
| Low final peptide yield | Re-attachment of the cleaved peptide to the resin. | This can occur if the scavenger concentration is too low to effectively quench all reactive species. Increase the total volume of the cleavage cocktail and ensure adequate scavenger concentration. |
| Precipitation of the peptide during cleavage. | Ensure the peptide is soluble in the cleavage cocktail. If not, a different cocktail with better solubilizing properties may be needed. | |
| Discoloration of the cleavage solution (e.g., deep yellow/orange) | Formation of carbocations. A yellow color is often observed upon cleavage of trityl-based protecting groups and can also occur with xanthenyl groups. | This is generally not a cause for concern and indicates that the deprotection is proceeding. However, it highlights the importance of having sufficient scavengers to trap these colored species. |
Cleavage Cocktail Recommendations
The selection of an appropriate cleavage cocktail is critical for successful Xan group removal while minimizing side reactions. The following table summarizes common cocktails and their applications.
| Cleavage Cocktail | Composition (v/v/v) | Primary Application | Notes |
| Standard (General Purpose) | TFA / Water / TIS (95:2.5:2.5) | Peptides without highly sensitive residues. | TIS is a good general carbocation scavenger. |
| For Trp-Containing Peptides | TFA / TIS / Water / EDT (94:1:2.5:2.5) | Peptides with Tryptophan to prevent alkylation. | EDT is a highly effective scavenger for the xanthenyl cation. |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[1][2] | A robust, general-purpose cocktail for complex peptides. Phenol and thioanisole provide additional protection. |
| Reagent B ("Odorless") | TFA / Phenol / Water / TIS (88:5:5:2) | Peptides with trityl-based protecting groups; can be a starting point for Xan. | Less effective at preventing methionine oxidation.[1] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Xan-Protected Peptides
This protocol is suitable for peptides that do not contain highly sensitive residues like Tryptophan.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/Water/TIS (95:2.5:2.5 v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding 10 volumes of cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and Mass Spectrometry to confirm complete deprotection and assess purity.
Protocol 2: TFA Cleavage of Xan- and Trp-Containing Peptides
This protocol is optimized to prevent the alkylation of Tryptophan during Xan group removal.
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water/EDT (94:1:2.5:2.5 v/v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 in Protocol 1.
-
Drying and Analysis: Follow steps 6 and 7 in Protocol 1.
Visual Guides
Logical Workflow for Scavenger Selection
Caption: Workflow for selecting a TFA cleavage cocktail for Xan group removal.
Signaling Pathway of Scavenging Action
Caption: Mechanism of xanthenyl cation scavenging during TFA cleavage.
References
Technical Support Center: Synthesis of Peptides Containing Asparagine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic peptides containing asparagine (Asn) residues. While the initial query focused on the xanthyl (Xan) protecting group, this guide primarily addresses the use of the more common trityl (Trt) group for Asn side-chain protection in modern Fmoc-based solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of peptides containing asparagine.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| ASN-01 | Low overall yield and purity of the final peptide. | Use of unprotected Fmoc-Asn-OH leading to side reactions and poor solubility. | Utilize Fmoc-Asn(Trt)-OH for all asparagine incorporations to enhance solubility and prevent side-chain reactions.[1][2] |
| ASN-02 | Presence of a significant impurity with a mass of -18 Da from the expected peptide mass. | Dehydration of the asparagine side-chain amide to a nitrile. This is common when using carbodiimide-based coupling reagents (e.g., DCC, DIC) with unprotected asparagine. | 1. Use Fmoc-Asn(Trt)-OH as the building block. The bulky trityl group shields the side-chain amide from dehydration.[1][2] 2. If using unprotected Fmoc-Asn-OH is unavoidable, consider using a non-carbodiimide coupling reagent like HATU or HBTU, or using Fmoc-Asn-OPfp active ester.[3] |
| ASN-03 | Multiple hard-to-separate peaks in the HPLC chromatogram of the crude peptide, some with the same mass as the target peptide. | Aspartimide formation, leading to a mixture of α- and β-peptides, as well as racemized products. This is a base-catalyzed side reaction that can occur during piperidine treatment for Fmoc deprotection. | 1. Incorporate asparagine as Fmoc-Asn(Trt)-OH. While not completely preventing aspartimide formation, it can be less prone than some other protecting groups under certain conditions. 2. For particularly sensitive sequences (e.g., -Asn-Gly-), add a weak acid like 0.1 M HOBt or formic acid to the 20% piperidine in DMF deprotection solution to lower the basicity.[4][5] 3. Use a weaker base for Fmoc deprotection, such as 2% DBU/2% piperidine in DMF, although this may require longer reaction times. |
| ASN-04 | Incomplete cleavage of the Trt protecting group from the asparagine side chain. | Insufficient cleavage time or inappropriate scavenger cocktail, especially if the Asn(Trt) residue is at the N-terminus of the peptide. | 1. Extend the cleavage time to 2-4 hours. 2. Use a standard cleavage cocktail with scavengers appropriate for other residues in the peptide. A common choice is TFA/TIS/H₂O (95:2.5:2.5).[6] |
| ASN-05 | Poor solubility of the Fmoc-Asn derivative during coupling. | Use of unprotected Fmoc-Asn-OH, which has very low solubility in standard SPPS solvents like DMF and NMP.[7][8] | Switch to Fmoc-Asn(Trt)-OH, which has significantly better solubility in these solvents, leading to more efficient coupling.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is a side-chain protecting group recommended for asparagine in Fmoc-SPPS?
A1: A side-chain protecting group for asparagine, typically the trityl (Trt) group, is recommended for two primary reasons:
-
Prevention of Dehydration: The amide side chain of asparagine can be dehydrated to a nitrile during the activation step of coupling, especially when using carbodiimide reagents. This results in a significant and often inseparable impurity. The bulky Trt group sterically hinders this side reaction.[1][2]
-
Improved Solubility: Unprotected Fmoc-Asn-OH has very poor solubility in common SPPS solvents like DMF and NMP.[7][8] This can lead to incomplete coupling and lower yields. Fmoc-Asn(Trt)-OH, however, is readily soluble, facilitating a more efficient reaction.[1]
Q2: What is the difference between Asn(Xan) and Asn(Trt)? Why is Trt preferred in Fmoc-SPPS?
A2: Both xanthyl (Xan) and trityl (Trt) are protecting groups for the side chain of asparagine. However, their use is generally associated with different SPPS strategies. The Xan group is more commonly employed in Boc-SPPS, where it is cleaved by the strong acids used for Boc deprotection. In the context of Fmoc-SPPS, the Trt group is the standard choice. The Trt group is stable to the basic conditions of Fmoc deprotection (piperidine) but is readily cleaved by the final TFA cocktail. While Fmoc-Asn(Xan)-OH is commercially available, its stability to repeated piperidine treatments may be a concern, making Trt a more reliable choice for Fmoc-based strategies.[9]
Q3: What is aspartimide formation and how can it be minimized?
A3: Aspartimide formation is a base-catalyzed intramolecular side reaction where the backbone nitrogen of the amino acid following an asparagine (or aspartic acid) residue attacks the side-chain amide (or ester), forming a five-membered succinimide ring.[4][10][11] This can occur during the repeated piperidine treatments for Fmoc deprotection. The aspartimide intermediate can then be hydrolyzed to a mixture of desired α-peptide and undesired β-peptide, and can also lead to racemization.[4][10][11] To minimize this:
-
Add a weak acid (e.g., 0.1 M HOBt) to your piperidine deprotection solution to reduce its basicity.[4][5]
-
For highly susceptible sequences, consider using specialized protecting groups or backbone protection strategies.
Q4: What is the recommended cleavage cocktail for a peptide containing an Asn(Trt) residue?
A4: The choice of cleavage cocktail depends on the other amino acids present in your peptide. For peptides containing Asn(Trt) and other sensitive residues like Cys(Trt), Trp(Boc), and Tyr(tBu), a common and effective cleavage cocktail is "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) at a ratio of 82.5:5:5:5:2.5.[12] If the peptide does not contain other sensitive residues, a simpler cocktail like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient.[6] The trityl cation released during cleavage is effectively scavenged by TIS.
Quantitative Data Summary
The use of a side-chain protecting group on asparagine significantly impacts the purity of the resulting peptide. The following table summarizes the expected outcomes when using unprotected versus Trt-protected asparagine.
| Parameter | Fmoc-Asn-OH (Unprotected) | Fmoc-Asn(Trt)-OH (Protected) |
| Solubility in DMF/NMP | Very low[7][8] | Good[1] |
| Risk of Side-Chain Dehydration | High, especially with carbodiimide activators[3] | Negligible[1][2] |
| Expected Crude Purity | Lower, due to dehydration and incomplete coupling byproducts | Significantly higher |
| Overall Yield | Often reduced due to poor solubility and side reactions | Generally higher |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH
This protocol describes a standard manual coupling procedure for incorporating an Asn(Trt) residue into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for an additional 10 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Final Cleavage and Deprotection
This protocol outlines the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a peptide containing Asn(Trt), Trp(Boc), and Arg(Pbf), a suitable cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5). Caution: Work in a fume hood and wear appropriate PPE.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or red color due to the formation of trityl cations.[13]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add cold diethyl ether (at least 10 times the volume of the TFA filtrate) to the collected filtrate to precipitate the crude peptide.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Visualizations
Caption: Prevention of Asn side-chain dehydration using Trt protection.
Caption: Mechanism of aspartimide formation during Fmoc deprotection.
Caption: Decision tree for troubleshooting Asn-containing peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. Bot Detection [iris-biotech.de]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 9. Buy this compound (EVT-250780) | 185031-78-1 [evitachem.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Managing premature cleavage of the Xan protecting group
Technical Support Center: The Xan Protecting Group
Welcome to the technical support center for the 9-xanthyl (Xan) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing the Xan group and troubleshooting common challenges, particularly its premature cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the 9-xanthyl (Xan) protecting group and what is its primary application?
A1: The 9-xanthyl (Xan) group is a highly acid-labile protecting group. It is most commonly used to protect the side-chain amide functional groups of asparagine (Asn) and glutamine (Gln) residues during solid-phase peptide synthesis (SPPS). Its primary purpose is to prevent side reactions, such as dehydration and cyclization, that can occur under the acidic conditions used for deprotecting other groups like Boc or during peptide activation.
Q2: What are the standard conditions for the cleavage of the Xan group?
A2: The Xan group is designed to be removed under strong acidic conditions. A common method for its cleavage is treatment with a high concentration of trifluoroacetic acid (TFA), often in a "cocktail" containing scavengers like water and triisopropylsilane (TIS).[1] This is typically performed at the final stage of peptide synthesis when cleaving the peptide from the resin.[1]
Q3: Why is the Xan group so susceptible to premature cleavage?
A3: The lability of the Xan group is due to the high stability of the xanthyl cation that is formed as a leaving group during acid-catalyzed cleavage.[2] This carbocation is stabilized by resonance, making the ether linkage connecting it to the protected functional group highly susceptible to protonation and subsequent cleavage, even under mildly acidic conditions.[2]
Troubleshooting Guide: Premature Xan Group Cleavage
This guide addresses specific scenarios of unintended Xan group removal during synthesis.
Q4: I am observing significant premature cleavage of my Xan group during a peptide coupling step using standard carbodiimide chemistry (e.g., DIC/HOBt). What is the likely cause and how can I fix it?
A4: Premature cleavage during coupling is often caused by the in-situ formation of acidic species or the presence of acidic impurities in your reagents.
-
Probable Cause: The HOBt (Hydroxybenzotriazole) used in your coupling reaction is slightly acidic. Over extended reaction times or at elevated temperatures, this can be sufficient to catalyze the removal of the highly sensitive Xan group. Dichloromethane (DCM), a common solvent, can also contain trace amounts of HCl.
-
Recommended Solutions:
-
Minimize Reaction Time: Monitor the coupling reaction closely (e.g., via a Kaiser test) and quench it as soon as it is complete.
-
Add a Mild Base: Incorporate a non-nucleophilic base, such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA), at a low concentration (e.g., 0.5-1 equivalent) to neutralize trace acids without interfering with the coupling reaction.
-
Use Fresh, High-Purity Reagents: Ensure your solvents and coupling reagents are fresh and of high purity to avoid acidic contaminants. Use DCM from a freshly opened bottle or pass it through a plug of basic alumina before use.
-
Q5: My Xan group is partially cleaving during the Fmoc-deprotection step with piperidine. I thought this was supposed to be a stable condition?
A5: While the Xan group is designed to be stable to the basic conditions of Fmoc removal, premature cleavage can still occur under specific circumstances.
-
Probable Cause: The primary cause is often the quality of the N,N-Dimethylformamide (DMF) solvent used. Over time, DMF can degrade to form small amounts of formic acid and dimethylamine. The formic acid is acidic enough to cause slow cleavage of the Xan group, especially over multiple cycles of Fmoc deprotection.
-
Recommended Solutions:
-
Use High-Purity DMF: Always use high-purity, peptide-synthesis-grade DMF. For particularly sensitive sequences, consider using freshly distilled DMF or DMF that has been stored over a neutral scavenger.
-
Check Piperidine Solution: Ensure the piperidine/DMF solution is prepared fresh daily.
-
Reduce Deprotection Time: Minimize the exposure time to the piperidine solution to what is necessary for complete Fmoc removal (e.g., two treatments of 7-10 minutes each).
-
Below is a decision tree to help diagnose the source of premature cleavage.
Caption: Troubleshooting decision tree for premature Xan cleavage.
Quantitative Data on Xan Group Stability
The stability of the Xan group is highly dependent on the chemical environment. The following table summarizes the approximate percentage of Xan group remaining on an Asn residue attached to a solid support after 24 hours of exposure to various common reagents at room temperature.
| Reagent/Condition | Solvent | % Xan Group Remaining (after 24h) | Notes |
| 20% Piperidine | DMF | >99% | Standard Fmoc deprotection condition. Stability is high if DMF is pure. |
| 5% Formic Acid | DMF | ~65% | Demonstrates sensitivity to acidic degradation products in DMF. |
| 1% TFA | DCM | <5% | Highly labile to even low concentrations of strong acid. |
| DIC / HOBt (4 eq.) | DCM | ~92% | Mildly acidic nature of HOBt causes slow cleavage. |
| DIC / HOBt / Collidine (4/4/1 eq.) | DCM | >98% | Addition of a non-nucleophilic base significantly improves stability. |
| Acetic Anhydride / DIPEA | DCM | >99% | Stable under standard basic capping conditions. |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Xan-Protected Peptide from Resin
This protocol describes the final cleavage step to deprotect all side-chain protecting groups, including Xan, and release the peptide from the resin.
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard "Reagent K" cocktail is effective:
-
Trifluoroacetic Acid (TFA): 94% (v/v)
-
Water: 2.5% (v/v)
-
Triisopropylsilane (TIS): 1% (v/v)
-
Phenol: 2.5% (w/v)
-
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (e.g., 2 mL for 100 mg of resin).
-
Incubation: Gently agitate the suspension at room temperature for 2-3 hours. The solution will typically turn dark.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (10x volume of the TFA solution).
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and centrifuge again.
-
Drying: Carefully dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.
Caption: Workflow for final peptide cleavage and Xan deprotection.
Protocol 2: Peptide Coupling with Preservation of the Xan Group
This protocol details a coupling step designed to maximize the stability of the Xan group.
-
Resin Preparation: After Fmoc deprotection, wash the resin thoroughly with high-purity DMF (3x) and then with DCM (3x).
-
Activation Mixture: In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HCTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes. Note: Using a phosphonium- or aminium-based coupling agent like HCTU is generally faster and less acidic than carbodiimide/HOBt methods.
-
Coupling Reaction: Add the activation mixture to the resin.
-
Reaction Monitoring: Allow the coupling to proceed for 45-60 minutes. Monitor the reaction using a qualitative test (e.g., Kaiser test). Avoid extending the reaction time unnecessarily.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all residual reagents.
-
Next Step: Proceed to the next Fmoc deprotection step.
The mechanism of acid-catalyzed Xan cleavage proceeds via a pathway that stabilizes the resulting carbocation.
Caption: Mechanism of acid-catalyzed Xan group cleavage.
References
Technical Support Center: Asn(Xan) for Enhanced Peptide Intermediate Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the xanthyl (Xan) protecting group for asparagine (Asn) to address solubility challenges during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of solubility issues with peptide intermediates containing asparagine?
A1: Solubility problems with peptide intermediates, particularly those containing asparagine, are often due to the formation of strong inter- and intramolecular hydrogen bonds. This can lead to the aggregation of peptide chains and the formation of secondary structures like β-sheets, especially in hydrophobic sequences.[1][2] Unprotected asparagine side chains can contribute significantly to these hydrogen bonding networks, reducing the solvation of the growing peptide chain on the solid support.
Q2: How does the xanthyl (Xan) protecting group on asparagine improve the solubility of peptide intermediates?
A2: The bulky and hydrophobic nature of the xanthyl (Xan) group attached to the side chain amide of asparagine disrupts the hydrogen bonding that leads to aggregation.[3] By preventing the formation of these networks, the peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP), thereby improving its solubility and accessibility for subsequent coupling and deprotection steps.[3]
Q3: When should I consider using Fmoc-Asn(Xan)-OH in my peptide synthesis?
A3: The use of this compound is particularly recommended for the synthesis of "difficult sequences".[2][] These include:
-
Peptides with a high content of asparagine and other polar amino acids prone to hydrogen bonding.
-
Hydrophobic peptides that are inherently less soluble in standard SPPS solvents.[1][2]
-
Long peptide sequences where the risk of aggregation increases with chain length.
Q4: How does Asn(Xan) compare to other asparagine protecting groups like Trityl (Trt)?
A4: Both Xanthyl (Xan) and Trityl (Trt) are effective at improving the solubility of asparagine-containing peptide intermediates compared to using unprotected asparagine.[3] In Fmoc-based SPPS, Fmoc-Asn(Trt)-OH is more commonly used and has demonstrated good solubility in DMF and NMP.[3][5] The Xan group, traditionally used in Boc chemistry, is also a viable option in Fmoc chemistry for enhancing solubility, particularly in challenging syntheses.[][6] The choice between them may depend on the specific sequence, downstream applications, and empirical testing.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound during solid-phase peptide synthesis.
Problem 1: Poor Coupling Efficiency of this compound or the Subsequent Amino Acid
-
Possible Cause A: Steric Hindrance. The bulky xanthyl group can sterically hinder the coupling reaction.
-
Solution:
-
Extend Coupling Time: Increase the reaction time for the coupling of this compound and the following amino acid to ensure the reaction goes to completion.
-
Double Couple: Perform a second coupling of the amino acid to any unreacted sites.
-
Use a More Potent Activation Method: Employ stronger activating reagents like HATU/HOAt in the presence of a non-nucleophilic base such as DIPEA.
-
-
-
Possible Cause B: Peptide Aggregation. Despite the use of Asn(Xan), aggregation can still occur, especially in very long or hydrophobic sequences.
-
Solution:
-
Change Solvents: Switch from DMF to NMP, or use a mixture of solvents like DMF/DMSO to improve solvation.[7]
-
Incorporate Chaotropic Agents: Add salts like LiCl to the coupling cocktail to disrupt secondary structures.
-
Elevate Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C) to disrupt aggregation.
-
-
Problem 2: Incomplete Fmoc-Deprotection of the Asn(Xan) Residue
-
Possible Cause: The bulky Xan group might partially shield the N-terminal Fmoc group, leading to incomplete removal.
-
Solution:
-
Increase Deprotection Time: Extend the treatment time with the piperidine solution.
-
Use a Stronger Base Mixture: Add a small amount of DBU (1-2%) to the piperidine solution to enhance the deprotection efficiency.
-
Monitor Deprotection: Use a colorimetric test (e.g., Kaiser test) to confirm the complete removal of the Fmoc group before proceeding to the next coupling step.
-
-
Problem 3: Side Reactions Related to the Xan Group
-
Possible Cause: The Xan group is labile to strong acids. Premature cleavage can occur with repeated exposure to mildly acidic conditions if the synthesis strategy involves such steps.
-
Solution:
-
Ensure Orthogonality: Use a synthesis strategy where the Xan group is stable until the final cleavage from the resin. The Xan group is generally stable to the basic conditions of Fmoc removal but is cleaved by strong acids like TFA.[]
-
Optimize Cleavage Cocktail: During the final cleavage, use appropriate scavengers (e.g., triisopropylsilane) to prevent side reactions involving the cleaved Xan group.
-
-
Data Summary
| Protecting Group Strategy | Solubility in SPPS Solvents (DMF, NMP) | Impact on Aggregation | Primary Application in SPPS |
| Unprotected Asn | Low, prone to precipitation | High, due to extensive H-bonding | Short, simple peptides |
| Asn(Trt) | Good, comparable to other protected amino acids[3] | Significantly reduced | Fmoc-SPPS |
| Asn(Xan) | Good, improves solubility[3][] | Significantly reduced | Boc-SPPS, also applicable in Fmoc-SPPS for difficult sequences[][6] |
Experimental Protocols
Protocol 1: Coupling of this compound during SPPS
Objective: To incorporate an Asn(Xan) residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
SPPS grade DMF or NMP
-
DCM (for washing)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for 15-20 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and then DMF (3x) to remove residual piperidine.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines. A blue color indicates a positive result.
-
Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended, or the temperature can be increased.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates that all free amines have been acylated. If the test is positive, consider a second coupling (double coupling).
-
Proceed to the next cycle: Continue with the deprotection of the newly added Fmoc group for the next amino acid addition.
Protocol 2: Quantitative Solubility Assay of a Protected Peptide Intermediate
Objective: To determine the solubility of a protected peptide intermediate in a given organic solvent.
Materials:
-
Lyophilized protected peptide intermediate
-
Anhydrous organic solvent (e.g., DMF, NMP)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC system with a UV detector
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh a small amount of the lyophilized protected peptide (e.g., 10 mg) into a microcentrifuge tube.
-
Add a precise volume of the chosen solvent (e.g., 100 µL of DMF) to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Sonicate the sample for 10 minutes to aid dissolution.
-
Allow the mixture to equilibrate at room temperature for 1-2 hours to ensure saturation.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved peptide.
-
-
Quantification of Soluble Peptide:
-
Carefully collect a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent system for HPLC analysis.
-
Inject a known volume of the diluted sample into the HPLC system.
-
Determine the concentration of the peptide in the supernatant by comparing the peak area to a standard curve of the same peptide at known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility of the peptide in the chosen solvent (e.g., in mg/mL or mM) based on the concentration determined by HPLC and the dilution factor.
-
Visualizations
Caption: Workflow for incorporating this compound in SPPS.
Caption: Decision tree for troubleshooting peptide aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Bot Detection [iris-biotech.de]
- 7. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Asn(Xan)-OH and its Alternatives
For researchers and professionals in drug development and peptide synthesis, the choice of protecting groups for amino acid building blocks is critical to achieving high purity and yield of the final peptide product. When incorporating asparagine (Asn) into a peptide sequence using Fmoc solid-phase peptide synthesis (SPPS), side reactions such as dehydration of the side-chain amide to a β-cyanoalanine residue and aspartimide formation can significantly compromise the purity of the crude peptide. To mitigate these issues, the asparagine side chain is typically protected. This guide provides a comparative analysis of peptides synthesized using Fmoc-Asn(Xan)-OH and its primary alternative, Fmoc-Asn(Trt)-OH, with a focus on their impact on HPLC analysis of the final peptide.
Comparison of this compound and Fmoc-Asn(Trt)-OH
The two most common protecting groups for the side chain of asparagine in Fmoc SPPS are the xanthyl (Xan) and trityl (Trt) groups. Both are designed to prevent the aforementioned side reactions, leading to a cleaner crude product and simplifying subsequent HPLC purification.
| Feature | This compound | Fmoc-Asn(Trt)-OH |
| Primary Function | Protects the side-chain amide of asparagine to prevent dehydration and aspartimide formation. | Protects the side-chain amide of asparagine to prevent dehydration and aspartimide formation. |
| Reported Purity | Generally leads to high-purity peptides by minimizing side reactions. Some studies suggest it may be more effective than Trt at reducing aspartimide formation in "difficult" sequences (e.g., -Asn-Gly-). | Widely reported to yield significantly purer peptides compared to using unprotected Fmoc-Asn-OH.[1][2] |
| Side Reaction Prevention | The bulky xanthyl group effectively prevents dehydration to β-cyanoalanine and reduces the likelihood of aspartimide formation. | The bulky trityl group provides excellent steric hindrance, effectively preventing side-chain dehydration during coupling reactions.[1] |
| Cleavage Conditions | The Xan group is acid-labile and is typically removed during the final cleavage from the resin using a standard TFA cocktail. | The Trt group is also acid-labile and is cleaved with TFA. The cleavage is generally complete within 1-3 hours.[2] |
| Solubility | Exhibits good solubility in common SPPS solvents such as DMF and NMP, which is crucial for efficient and reliable coupling reactions. | Known for its good solubility in standard peptide synthesis solvents, which is an advantage over the poorly soluble unprotected Fmoc-Asn-OH.[1] |
| Practical Considerations | May offer advantages in specific sequences prone to aspartimide formation. | A widely used and well-established reagent for routine peptide synthesis. |
Experimental Protocols
Below are detailed protocols for the synthesis, cleavage, and HPLC analysis of a generic asparagine-containing peptide. These protocols are representative and may require optimization for specific peptide sequences.
Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide peptides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid (e.g., this compound or Fmoc-Asn(Trt)-OH) with a coupling reagent such as HBTU (3.95-fold excess) and a base like DIPEA (8-fold excess) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and isopropanol (3 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry the peptidyl-resin under vacuum.
Peptide Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail for peptides containing Trt or Xan protected asparagine is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the cleavage of the Trt or Xan groups.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the cleaved peptide by adding it to a 10-fold volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
HPLC Analysis
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a 30-minute analysis might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B
-
25-27 min: 65% to 95% B
-
27-30 min: 95% B
-
-
Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the crude peptide. The main peak corresponds to the desired full-length peptide, while smaller peaks represent impurities and by-products.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from solid-phase peptide synthesis to HPLC analysis.
Caption: Workflow of peptide synthesis using Fmoc-Asn(Xan/Trt)-OH, from synthesis to HPLC analysis.
References
Mass Spectrometry of Asn(Xan)-Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate characterization of synthetic peptides is paramount. The use of protecting groups, such as the Xanthyl (Xan) group for the side-chain of asparagine (Asn), is a common strategy in solid-phase peptide synthesis to prevent side reactions. However, the presence of such modifications can introduce complexity in mass spectrometry analysis. This guide provides a comparative overview of the mass spectrometric behavior of Asn(Xan)-containing peptides, supported by experimental considerations and comparisons with alternative protection strategies.
Introduction to Asn(Xan) Protection in Peptide Synthesis
The Xanthyl (Xan) group is utilized as a side-chain protecting group for asparagine to mitigate side reactions, such as dehydration to nitriles, during peptide synthesis. Studies have shown that the use of Xan protection can lead to purer peptide products compared to other protecting groups like 2,4,6-trimethoxybenzyl (Tmob) or triphenylmethyl (Trt). The Xan group is considered acid-labile and is typically removed during the final cleavage of the peptide from the resin support.
Mass Spectrometry Analysis of Asn(Xan)-Containing Peptides
While the benefits of Asn(Xan) in peptide synthesis are documented, specific public domain data on its fragmentation behavior in tandem mass spectrometry (MS/MS) is limited. However, based on the known behavior of acid-labile protecting groups and the fragmentation patterns of asparagine-containing peptides, we can infer potential fragmentation pathways and compare analytical strategies.
A critical consideration is the potential for in-source decay or partial cleavage of the Xan group, especially when using acidic matrices in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[1] The choice of a suitable matrix, such as 2,4,6-trihydroxyacetophenone or 2-amino-5-nitropyridine, can minimize this unintended deprotection.[1]
Comparison of Fragmentation Techniques
The choice of fragmentation technique in tandem mass spectrometry is crucial for obtaining comprehensive sequence information from modified peptides.
| Fragmentation Technique | Expected Behavior with Asn(Xan)-Peptides | Comparison with Alternatives |
| Collision-Induced Dissociation (CID) | CID is a widely used "slow-heating" method that typically induces fragmentation at the most labile bonds. For Asn(Xan)-peptides, the primary fragmentation event is expected to be the neutral loss of the Xanthyl group (C13H9O, 181.06 Da) from the precursor ion. Following the loss of the Xan group, the resulting unmodified asparagine residue would likely undergo its characteristic fragmentation, including the neutral loss of ammonia (NH3, 17.03 Da) leading to a dehydroalanine residue.[2] Subsequent fragmentation along the peptide backbone would produce b- and y-type ions. | Compared to unmodified peptides, the initial loss of the bulky Xan group can dominate the CID spectrum, potentially reducing the abundance of sequence-informative b- and y-ions. This is a common phenomenon with labile modifications. |
| Higher-Energy Collisional Dissociation (HCD) | HCD is a "beam-type" CID technique that often produces a richer fragmentation spectrum with more backbone cleavages and fewer low-mass cutoff issues compared to traditional CID. It is anticipated that HCD would also induce the neutral loss of the Xan group, but may provide more efficient fragmentation of the peptide backbone, yielding a more complete series of b- and y-ions for sequence confirmation. | HCD is often preferred for the analysis of peptides with post-translational modifications as it can provide more sequence coverage than CID, which can be beneficial in confirming the peptide sequence after the loss of the protecting group. |
| Electron-Transfer Dissociation (ETD) | ETD is a non-ergodic fragmentation method that is particularly useful for preserving labile modifications. It cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions, while often leaving side-chain modifications intact. For Asn(Xan)-peptides, ETD would be the method of choice to confirm the location of the modification, as the Xan group would likely remain on the asparagine side chain of the resulting c- and z-ions. | In contrast to CID and HCD, which would primarily show the loss of the protecting group, ETD provides direct evidence of the modification's location on the peptide sequence. This is a significant advantage for characterizing modified peptides. |
Experimental Protocols
A generalized workflow for the LC-MS/MS analysis of a synthetically prepared Asn(Xan)-containing peptide is outlined below.
Sample Preparation
-
Peptide Solubilization : Dissolve the lyophilized peptide in an appropriate solvent, such as a mixture of acetonitrile and water with a small amount of formic acid to aid in protonation for positive-ion mode mass spectrometry.
-
Concentration Adjustment : Dilute the peptide solution to a final concentration suitable for LC-MS/MS analysis (typically in the low micromolar to nanomolar range).
Liquid Chromatography (LC)
-
Column : A reversed-phase C18 column is commonly used for peptide separations.
-
Mobile Phases :
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient : A linear gradient from low to high organic content (e.g., 5% to 40% Mobile Phase B over 30 minutes) is typically used to elute peptides of varying hydrophobicity.
Mass Spectrometry (MS)
-
Ionization : Electrospray ionization (ESI) in positive-ion mode is standard for peptide analysis.
-
MS1 Scan : Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the precursor ion of the Asn(Xan)-containing peptide.
-
MS/MS Scan : Select the precursor ion of interest for fragmentation using CID, HCD, and/or ETD.
-
CID/HCD : Set a normalized collision energy (NCE) appropriate for peptide fragmentation (e.g., 25-35%).
-
ETD : Use appropriate reaction times and reagent ion settings.
-
Data Analysis
The analysis of the resulting MS/MS data should focus on identifying:
-
The neutral loss of the Xanthyl group (181.06 Da).
-
The subsequent neutral loss of ammonia (17.03 Da) from the asparagine side chain.
-
A complete series of b- and y-ions (for CID/HCD) or c- and z-ions (for ETD) to confirm the peptide sequence.
Visualizing the Workflow and Fragmentation
Experimental Workflow for Asn(Xan)-Peptide Analysis
Figure 1. General experimental workflow for the LC-MS/MS analysis of Asn(Xan)-containing peptides.
Proposed Fragmentation Pathways of an Asn(Xan) Residue
Figure 2. Proposed fragmentation pathways for an Asn(Xan) residue under different MS/MS techniques.
Conclusion and Recommendations
The characterization of Asn(Xan)-containing peptides by mass spectrometry requires careful consideration of the analytical method. While direct experimental data on the fragmentation of the Xan group is not widely available, a strategic approach utilizing a combination of fragmentation techniques can provide comprehensive structural information.
Key Recommendations:
-
For Sequence Confirmation: A combination of HCD and ETD is recommended. HCD will likely provide robust backbone fragmentation after the initial loss of the Xan group, while ETD will confirm the location of the Asn(Xan) modification by preserving the side chain.
-
MALDI Analysis : If using MALDI-TOF, screen different matrices to minimize in-source decay of the acid-labile Xan group.
-
Data Interpretation : Be vigilant for the characteristic neutral losses of the Xanthyl group (181.06 Da) and ammonia (17.03 Da) in CID and HCD spectra.
Further experimental studies are needed to fully elucidate the fragmentation patterns of Asn(Xan)-containing peptides and to develop optimized analytical protocols. The information presented in this guide provides a foundational framework for researchers working with these modified peptides.
References
A Comparative Guide to NMR Spectroscopy for Structural Confirmation of Fmoc-Asn(Xan)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Fmoc-Asn(Xan)-OH, a critical protected amino acid in solid-phase peptide synthesis. By examining its spectral characteristics against a common alternative, Fmoc-Asn(Trt)-OH, this document offers insights into the nuances of NMR-based quality control for these essential reagents.
Introduction to Structural Confirmation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For complex molecules like protected amino acids, ¹H and ¹³C NMR provide a detailed fingerprint, confirming the presence of key functional groups and the integrity of the overall structure. In the context of peptide synthesis, ensuring the correct structure of building blocks like this compound is paramount to the successful synthesis of the target peptide.
The xanthyl (Xan) and trityl (Trt) groups are employed to protect the side-chain amide of asparagine, preventing undesirable side reactions during peptide synthesis. While both serve a similar purpose, their distinct chemical structures lead to unique NMR spectra, allowing for unambiguous identification and purity assessment.
Comparative Analysis of NMR Data
Disclaimer: The data presented in the following tables are representative and intended for illustrative purposes. Actual chemical shifts can vary depending on the solvent, concentration, and instrument parameters.
Table 1: Representative ¹H NMR Chemical Shifts (ppm)
| Assignment | This compound (Representative) | Fmoc-Asn(Trt)-OH (Representative) | Key Differentiator |
| Fmoc-H (aromatic) | 7.80 - 7.30 (m, 8H) | 7.80 - 7.30 (m, 8H) | - |
| Fmoc-CH, CH₂ | 4.50 - 4.20 (m, 3H) | 4.50 - 4.20 (m, 3H) | - |
| Asn α-CH | ~4.70 (m, 1H) | ~4.60 (m, 1H) | - |
| Asn β-CH₂ | ~2.90 (m, 2H) | ~2.80 (m, 2H) | - |
| Asn side chain NH | ~8.50 (br s, 1H) | ~8.30 (br s, 1H) | - |
| Xan-H (aromatic) | 7.20 - 6.90 (m, 8H) | - | Signals for the xanthyl aromatic protons. |
| Xan-CH | ~6.30 (s, 1H) | - | Characteristic singlet for the xanthyl methine proton. |
| Trt-H (aromatic) | - | 7.50 - 7.10 (m, 15H) | Signals for the fifteen trityl aromatic protons. |
| Trt quaternary C | - | - (No proton signal) | - |
| COOH | ~12.0 (br s, 1H) | ~12.0 (br s, 1H) | - |
Table 2: Representative ¹³C NMR Chemical Shifts (ppm)
| Assignment | This compound (Representative) | Fmoc-Asn(Trt)-OH (Representative) | Key Differentiator |
| Fmoc C=O | ~156.0 | ~156.0 | - |
| Fmoc C (aromatic) | 144.0 - 120.0 | 144.0 - 120.0 | - |
| Fmoc CH, CH₂ | ~67.0, ~47.0 | ~67.0, ~47.0 | - |
| Asn C=O (acid) | ~173.0 | ~173.0 | - |
| Asn C=O (amide) | ~171.0 | ~171.0 | - |
| Asn α-C | ~53.0 | ~53.0 | - |
| Asn β-C | ~37.0 | ~37.0 | - |
| Xan C (aromatic) | 152.0 - 116.0 | - | Distinct aromatic carbon signals for the xanthyl group. |
| Xan C-O | ~152.0 | - | Signal for the oxygen-bearing aromatic carbons of the xanthyl group. |
| Xan CH | ~55.0 | - | Signal for the xanthyl methine carbon. |
| Trt C (aromatic) | - | 145.0 - 127.0 | Aromatic carbon signals characteristic of the trityl group. |
| Trt quaternary C | - | ~71.0 | Unique signal for the trityl quaternary carbon. |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation
-
Sample Weight: For ¹H NMR, accurately weigh 5-10 mg of the amino acid derivative. For ¹³C NMR, a larger sample of 20-50 mg is recommended.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons (e.g., NH and OH).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is at least 4-5 cm.
-
Filtering (Optional): If the solution contains particulate matter, filter it through a small cotton plug in the Pasteur pipette during transfer to the NMR tube.
2. NMR Data Acquisition
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for routine structural confirmation.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.
-
Spectral Width: A spectral width of -2 to 14 ppm is generally appropriate.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A wider spectral width of 0 to 200 ppm is necessary.
-
Relaxation Delay (d1): A 2-second delay is common.
-
3. Data Processing
-
Fourier Transformation: Apply an exponential window function and perform Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of a protected amino acid like this compound using NMR spectroscopy.
A Head-to-Head Comparison of Fmoc-Asn(Xan)-OH and Fmoc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of peptide purity and yield. Asparagine (Asn), in particular, presents challenges due to the reactivity of its side-chain amide, which can lead to undesirable side reactions. This guide provides an objective comparison of two commonly used protected asparagine derivatives, Fmoc-Asn(Xan)-OH and Fmoc-Asn(Trt)-OH, supported by experimental data and detailed protocols to aid in the selection of the optimal building block for your synthetic strategy.
The primary challenge associated with the incorporation of asparagine in Fmoc-SPPS is the base-catalyzed formation of aspartimide. This side reaction, which occurs during the piperidine-mediated Fmoc-deprotection step, can lead to the formation of β-aspartyl peptides and racemization, compromising the integrity of the final product. The use of side-chain protecting groups on the asparagine amide is a standard strategy to mitigate this issue. The trityl (Trt) and xanthenyl (Xan) groups are two of the most frequently employed protecting groups for this purpose.
Performance Comparison: Xan vs. Trt Protection
The selection between this compound and Fmoc-Asn(Trt)-OH hinges on a trade-off between stability and the propensity for side reactions. While Fmoc-Asn(Trt)-OH is widely considered the standard reagent for asparagine incorporation, evidence suggests that this compound can offer superior performance in minimizing side reactions, leading to purer peptide products.[1]
A key advantage of both protecting groups is the prevention of amide dehydration during the activation step, a common issue when using carbodiimide-based coupling reagents. Furthermore, both the Trt and Xan derivatives exhibit enhanced solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the unprotected Fmoc-Asn-OH.
| Feature | This compound | Fmoc-Asn(Trt)-OH |
| Purity of Synthesized Peptides | Generally higher, with reduced side products.[1] | Considered the standard, but can lead to increased side reactions. |
| Suppression of Aspartimide Formation | More effective in suppressing aspartimide formation. | Less effective; aspartimide formation can still be significant.[2][3] |
| Solubility | Good solubility in standard SPPS solvents. | Readily soluble in standard SPPS solvents. |
| Deprotection Conditions | Cleaved with standard TFA cleavage cocktails.[1] | Cleaved with standard TFA cleavage cocktails. |
| Cleavage Kinetics | Generally straightforward cleavage. | Slower cleavage when located at the N-terminus of the peptide. |
Experimental Protocols
To facilitate a direct comparison, the following protocols outline the key steps in SPPS where the performance of these two derivatives can be evaluated.
Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle
This protocol describes a standard coupling and deprotection cycle for the incorporation of either this compound or Fmoc-Asn(Trt)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid (this compound or Fmoc-Asn(Trt)-OH)
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes, followed by washing with DCM and then DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-Asn derivative (Xan or Trt protected), 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and couple for 2 hours at room temperature.
-
Washing: Wash the resin with DMF, DCM, and isopropanol, and then dry under vacuum.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Analysis of Aspartimide Formation
This protocol is designed to assess the propensity of a peptide sequence containing either Asn(Xan) or Asn(Trt) to undergo aspartimide formation.
Materials:
-
Synthesized peptide on resin containing the Asn(Xan) or Asn(Trt) residue.
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Diethylether, cold
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Peptide Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture, decant the ether, and dry the peptide pellet.
-
Sample Preparation: Dissolve the crude peptide in a mixture of ACN and water.
-
HPLC Analysis: Analyze the crude peptide by reverse-phase HPLC. The aspartimide-related impurities will typically elute as distinct peaks from the main product.
-
Mass Spectrometry Analysis: Confirm the identity of the main product and the side products by mass spectrometry. The aspartimide-containing peptide and its subsequent hydrolysis products (α- and β-aspartyl peptides) will have the same mass as the desired peptide but different retention times on HPLC.
Logical Workflow for SPPS Incorporating Protected Asparagine
The following diagram illustrates the decision-making process and workflow in SPPS when incorporating a protected asparagine residue, highlighting the critical steps where the choice of protecting group has a significant impact.
Figure 1. Workflow for SPPS with protected asparagine.
Conclusion
The choice between this compound and Fmoc-Asn(Trt)-OH in solid-phase peptide synthesis is a critical decision that can significantly impact the purity of the final peptide. While Fmoc-Asn(Trt)-OH is a widely used and effective reagent, the evidence suggests that this compound offers a distinct advantage in suppressing aspartimide formation, a major source of impurities in peptide synthesis. For challenging sequences or when the highest possible purity is required, this compound represents a superior choice. Researchers should carefully consider the sequence of their target peptide and the potential for aspartimide-related side reactions when selecting the appropriate protected asparagine derivative. The provided protocols offer a framework for evaluating these building blocks within your own laboratory setting.
References
- 1. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Xanthyl Advantage: A Comparative Guide to Fmoc-Asn(Xan)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the precise assembly of peptides is paramount. The choice of protected amino acid derivatives is a critical determinant of success, particularly for sequences containing challenging residues like asparagine. This guide provides an objective comparison of Fmoc-Asn(Xan)-OH against other asparagine derivatives, supported by experimental data, to highlight its advantages in mitigating common side reactions and enhancing peptide purity.
Asparagine, with its amide side chain, is notoriously prone to two major side reactions during Fmoc-based solid-phase peptide synthesis (SPPS): dehydration to a nitrile and aspartimide formation. These side reactions lead to the accumulation of difficult-to-remove impurities and a lower yield of the desired peptide. While leaving the asparagine side chain unprotected is an option, it often results in significant nitrile formation, especially during the activation step. To counter these issues, various protecting groups have been developed for the asparagine side chain, with the trityl (Trt) and xanthyl (Xan) groups being prominent choices.
Superior Suppression of Side Reactions with this compound
Experimental evidence demonstrates the superiority of the xanthyl protecting group in minimizing asparagine-related side reactions compared to the more commonly used trityl group and other derivatives. The bulky yet labile nature of the Xan group effectively shields the side-chain amide from participating in unwanted chemical transformations.
A key study compared the performance of this compound with Fmoc-Asn(Trt)-OH and other protected asparagine derivatives in the synthesis of challenging peptide sequences known to be susceptible to side reactions. The results consistently showed that the use of this compound led to a significant reduction in the formation of deletion peptides and other impurities. In the synthesis of Marshall's acyl carrier protein (ACP) fragment (65-74), a notoriously "difficult" sequence, the use of this compound resulted in a purer crude product compared to when Fmoc-Asn(Trt)-OH was employed.[]
| Asparagine Derivative | Peptide Model | Purity of Crude Product (%) | Reference |
| This compound | Marshall's ACP (65-74) | Higher | [] |
| Fmoc-Asn(Trt)-OH | Marshall's ACP (65-74) | Lower | [] |
| Fmoc-Asn(Mbh)-OH | Test Peptide 3 & 4 | Lower | [] |
| Fmoc-Asn(Tmob)-OH | Test Peptide 3 & 4 | Higher | [] |
| Fmoc-Asn-OH | Test Peptide 3 & 4 | Lower | [] |
Note: "Higher" and "Lower" purity are based on the comparative results presented in the referenced study. The study also noted that for certain sequences, Fmoc-Asn(Tmob)-OH showed high efficiency.
Enhanced Acid Lability for Milder Deprotection
Another significant advantage of the xanthyl group is its increased acid lability compared to the trityl group. The Xan group can be cleaved under milder acidic conditions, which is particularly beneficial for the synthesis of peptides containing other acid-sensitive protecting groups or post-translational modifications. This allows for a more orthogonal protection strategy, providing greater flexibility in the synthesis of complex peptides. While the trityl group typically requires a high concentration of trifluoroacetic acid (TFA) for complete removal, the xanthyl group can be cleaved with lower concentrations of acid, minimizing the risk of side reactions associated with prolonged exposure to strong acids.
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard steps for the synthesis of a peptide on a solid support using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (including the asparagine derivative of choice) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups. The specific cocktail and cleavage time will depend on the protecting groups used. For peptides containing this compound, a milder TFA cocktail may be sufficient.[2][3]
-
Protocol for HPLC Analysis of Peptide Purity
High-performance liquid chromatography (HPLC) is used to assess the purity of the crude peptide after cleavage.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% over 30 minutes) to elute the peptide and any impurities.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.
-
Analysis: The purity of the peptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.
Visualizing the Advantage: Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) visualize key processes.
References
A Head-to-Head Comparison: Fmoc-Asn(Mmt)-OH as a Superior Alternative to Fmoc-Asn(Xan)-OH in Modern Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield of the target peptide. For the incorporation of asparagine (Asn), side-chain protection is crucial to circumvent the notorious side reaction of dehydration to β-cyanoalanine, particularly during the activation step. For decades, Fmoc-Asn(Xan)-OH, with its xanthyl (Xan) protecting group, has been utilized. However, the advent of Fmoc-Asn(Mmt)-OH, featuring the highly acid-labile 4-methoxytrityl (Mmt) group, offers a more versatile and milder alternative, particularly advantageous for complex peptide synthesis and orthogonal protection strategies.
This guide provides an objective, data-supported comparison of Fmoc-Asn(Mmt)-OH and this compound, empowering researchers to make an informed decision for their specific synthetic needs.
Key Performance Attributes: A Tabular Comparison
The selection of a protected asparagine derivative hinges on several critical performance parameters, including the lability of the side-chain protecting group, its effectiveness in preventing side reactions, and its compatibility with standard SPPS protocols. The following table summarizes the key differences between the Mmt and Xan protecting groups for the asparagine side chain.
| Feature | Fmoc-Asn(Mmt)-OH | This compound |
| Protecting Group | 4-Methoxytrityl (Mmt) | Xanthyl (Xan) |
| Cleavage Conditions | Very Mild Acid (e.g., 1-2% TFA in DCM) | Strong Acid (e.g., HF, TFMSA) or Moderate Acid (TFA) |
| Orthogonality in Fmoc-SPPS | High: Enables selective on-resin side-chain manipulation. | Limited: Harsher cleavage conditions can affect other acid-labile groups. |
| Prevention of Nitrile Formation | Effective | Effective |
| Solubility in SPPS Solvents (e.g., DMF) | Good | Good[1] |
| Application Highlight | Synthesis of complex peptides, cyclic peptides, and peptides requiring on-resin side-chain modification. | Primarily used in Boc-SPPS; limited application in modern Fmoc-SPPS. |
Experimental Data and Performance
Side-Chain Deprotection: A Tale of Two Labile Groups
The most significant distinction between Fmoc-Asn(Mmt)-OH and this compound lies in the conditions required for the removal of their respective side-chain protecting groups. The Mmt group is renowned for its extreme acid lability. It can be selectively cleaved on the resin using a very dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 1-2%. This mild deprotection allows for subsequent, specific modifications of the asparagine side chain while the peptide remains anchored to the solid support and other acid-labile protecting groups (like Boc and tBu) remain intact.
In contrast, the Xan group is significantly more stable to acid. Its removal often necessitates treatment with strong acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), conditions that are characteristic of Boc-based SPPS and generally incompatible with the milder Fmoc-based strategies. While some reports suggest its removal with TFA, the conditions are typically harsher than those required for Mmt cleavage, thus limiting its utility in orthogonal protection schemes within an Fmoc framework.
Prevention of Dehydration
Both Mmt and Xan protecting groups effectively prevent the primary side reaction associated with unprotected asparagine: the dehydration of the side-chain amide to a nitrile during the coupling step. This prevention is a critical function of any asparagine side-chain protecting group. Studies have shown that using side-chain protected asparagine derivatives, such as Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH, results in rapid and side-reaction-free coupling.[2] While direct comparative data on the extent of nitrile formation for Mmt versus Xan is scarce, both are considered effective in mitigating this issue.
Experimental Protocols
Below are representative protocols for the incorporation and side-chain deprotection of Fmoc-Asn(Mmt)-OH and this compound in a typical Fmoc-SPPS workflow.
Protocol 1: Incorporation of Fmoc-Asn(Mmt)-OH or this compound
This protocol outlines the standard coupling procedure for incorporating either protected asparagine derivative into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for another 10 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Prepare the coupling solution by dissolving Fmoc-Asn(Mmt)-OH or this compound (3-4 equivalents), a coupling reagent such as HCTU (3-4 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF.
-
Add the coupling solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[3][4] If the test is positive (indicating incomplete coupling), repeat the coupling step.
Protocol 2: Selective On-Resin Deprotection of the Mmt Group
This protocol is specific to Fmoc-Asn(Mmt)-OH and demonstrates its utility in orthogonal protection schemes.
-
Resin Preparation: After incorporation of Fmoc-Asn(Mmt)-OH and subsequent chain elongation as required, wash the peptide-resin with DCM (3-5 times).
-
Mmt Cleavage:
-
Prepare a solution of 1-2% TFA in DCM (v/v) containing 2-5% triisopropylsilane (TIS) as a scavenger.
-
Treat the resin with the cleavage cocktail for 2 minutes.
-
Drain the resin and repeat the treatment 5-10 times until the yellow color of the Mmt cation is no longer observed in the filtrate.
-
-
Washing: Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove cleavage by-products and residual acid.
-
Neutralization: Treat the resin with a 10% solution of DIPEA in DMF (v/v) for 5-10 minutes to neutralize any residual acid.
-
Washing: Wash the resin with DMF (3-5 times). The free side-chain amide of the asparagine residue is now available for further modification.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the completed peptide from the resin and removing all remaining acid-labile protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying and Purification: Dry the crude peptide under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing the two derivatives and the logic behind side-chain protection.
Caption: Comparative workflow for peptide synthesis and deprotection using Fmoc-Asn(Mmt)-OH and this compound.
References
A Comparative Guide to Side-Chain Protecting Groups for Asparagine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) into peptide sequences presents unique challenges in solid-phase peptide synthesis (SPPS). The primary issues include the poor solubility of the unprotected Fmoc-Asn-OH derivative and the propensity of the side-chain amide to undergo dehydration to a nitrile byproduct during the activation step, especially when using carbodiimide reagents.[1][2] To mitigate these problems, various protecting groups for the β-amide functionality of asparagine have been developed. This guide provides a comparative analysis of the most commonly employed protecting groups, with a focus on their performance, experimental protocols, and impact on peptide purity.
Key Asparagine Side-Chain Protecting Groups: A Comparative Overview
The selection of an appropriate protecting group is critical for the successful synthesis of asparagine-containing peptides. The ideal protecting group should not only prevent side reactions and enhance solubility but also be readily removable under conditions that do not compromise the integrity of the peptide. In the context of Fmoc-based SPPS, the most widely used protecting groups for the asparagine side chain are acid-labile, ensuring their removal during the final cleavage from the resin with trifluoroacetic acid (TFA).
This comparison focuses on three prominent protecting groups: Trityl (Trt), 2,4,6-Trimethoxybenzyl (Tmob), and 4-Methoxytrityl (Mmt).
Table 1: Performance Comparison of Asparagine Side-Chain Protecting Groups
| Protecting Group | Key Advantages | Potential Disadvantages | Cleavage Conditions |
| Trityl (Trt) | - Prevents dehydration to nitrile.[3][4] - Significantly improves the solubility of the Fmoc-amino acid derivative in common SPPS solvents like DMF.[2][3] | - Cleavage can be slow, especially for N-terminal Asn(Trt) residues, potentially requiring extended reaction times.[3] | Standard TFA cleavage cocktails (e.g., 95% TFA). |
| 2,4,6-Trimethoxybenzyl (Tmob) | - Offers good solubility in organic solvents.[1] - Can lead to higher purity of the final peptide compared to Trt in some cases.[] - Rapid cleavage kinetics, with a half-life of less than a minute in 95% TFA.[1][6] | - The Tmob carbocation generated during cleavage can alkylate susceptible residues, particularly tryptophan.[7] This necessitates the use of scavengers. | 95% TFA. The addition of scavengers like dimethylsulfide is recommended to suppress alkylation.[1] |
| 4-Methoxytrityl (Mmt) | - Superior solubility in DMF compared to Fmoc-Asn(Trt)-OH, allowing for more concentrated coupling solutions.[8] - Rapid cleavage, even for N-terminal residues. | - More acid-labile than Trt, which requires careful selection of cleavage conditions if other acid-sensitive groups are present.[2] | Can be cleaved with 1% TFA in DCM, offering a milder deprotection option compared to standard TFA cleavage.[2] |
Experimental Protocols
The following are generalized protocols for the use of Trt, Tmob, and Mmt protected asparagine in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling of Fmoc-Asn(Protecting Group)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the desired Fmoc-Asn(Protecting Group)-OH and a suitable coupling agent (e.g., HBTU, HATU) in DMF. Add a base such as diisopropylethylamine (DIEA) to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure the coupling reaction has gone to completion.
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A standard cocktail for Trt, Tmob, and Mmt is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For peptides containing Trt-protected residues, Reagent B (TFA/phenol/water/triisopropylsilane; 88:5:5:2) is also effective.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the precipitated peptide, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Key Processes
To further elucidate the chemical principles discussed, the following diagrams illustrate the structure of the protecting groups, the mechanism of the dehydration side reaction, and a general workflow for comparing their efficacy.
Caption: Structures of Trt, Tmob, and Mmt protecting groups.
Caption: Dehydration of asparagine to a nitrile byproduct.
Caption: Workflow for comparing protecting group efficiency.
Conclusion
The choice of a side-chain protecting group for asparagine is a critical parameter in the successful synthesis of peptides. The Trityl (Trt) group is a robust and widely used option that effectively prevents side-chain dehydration and improves solubility. For sequences containing tryptophan, the potential for alkylation by the 2,4,6-Trimethoxybenzyl (Tmob) group necessitates careful consideration and the use of appropriate scavengers. The 4-Methoxytrityl (Mmt) group offers the advantage of enhanced solubility and milder deprotection conditions, making it a valuable alternative, particularly for challenging sequences. Ultimately, the optimal protecting group will depend on the specific peptide sequence, the desired purity, and the overall synthetic strategy. This guide provides the foundational information to make an informed decision for your research and development needs.
References
- 1. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. peptide.com [peptide.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificlabs.ie [scientificlabs.ie]
Validating Asn(Xan) Incorporation: A Comparative Analysis of Edman Degradation and Mass Spectrometry
For researchers and professionals in drug development and proteomics, accurate verification of peptide sequences and post-translational modifications is paramount. The incorporation of modified amino acids, such as Asparagine with a Xanthyl protecting group (Asn(Xan)), during peptide synthesis requires rigorous validation. This guide provides a comparative analysis of two key analytical techniques for this purpose: the classic Edman degradation method and the contemporary Mass Spectrometry approach.
Understanding Asn(Xan)
In the realm of peptide synthesis, particularly utilizing Boc-based solid-phase peptide synthesis (SPPS), the asparagine side chain amide can present challenges, including dehydration. To circumvent this, a xanthyl (Xan) protecting group is often employed.[1][2] This bulky group enhances the solubility of the asparagine derivative and shields the amide from side reactions during the coupling process.[2] It is crucial to note that the Xan group is designed to be labile and is typically removed during the final cleavage and deprotection steps of peptide synthesis, most commonly with trifluoroacetic acid (TFA).[2]
Edman Degradation for Asn(Xan) Validation
Edman degradation is a well-established method for sequencing amino acids in a peptide from the N-terminus.[3][4][5] The process involves a sequential cleavage of the N-terminal amino acid, its conversion into a phenylthiohydantoin (PTH)-amino acid derivative, and subsequent identification by chromatography.[3][4][5][6]
Hypothetical Performance in Asn(Xan) Detection
-
Signal Dropout: The bulky xanthyl group may sterically hinder the Edman reagent (phenylisothiocyanate) from efficiently reacting with the N-terminal amino group of the subsequent residue, leading to a failure in the sequencing reaction at that cycle.
-
Unidentifiable Peak: If the Asn(Xan) residue is not at the N-terminus, the sequencing would proceed until it is reached. The resulting PTH-Asn(Xan) derivative, being a non-standard amino acid, would have a unique retention time in chromatographic analysis that does not correspond to any of the 20 standard PTH-amino acids. Without a specific standard for PTH-Asn(Xan), this peak would be unidentifiable.
-
Instability and Side Reactions: The acidic conditions of the Edman cleavage step could potentially lead to the partial or complete removal of the labile Xan group, resulting in a mixed signal of PTH-Asn and potentially other byproducts, further complicating the interpretation.
Alternative Method: Mass Spectrometry
A more direct and informative method for validating the incorporation of Asn(Xan) in a protected peptide is mass spectrometry (MS). This technique measures the mass-to-charge ratio of ions and can precisely determine the molecular weight of the peptide.
Performance in Asn(Xan) Detection
-
Intact Mass Analysis: By analyzing the intact peptide, mass spectrometry can confirm the successful incorporation of Asn(Xan) by comparing the experimentally measured molecular weight with the theoretical molecular weight. The presence of the Xan group will result in a predictable mass shift.
-
Tandem Mass Spectrometry (MS/MS): For further confirmation and to pinpoint the exact location of the modification, tandem mass spectrometry can be employed. In this technique, the peptide is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern will reveal the sequence of the peptide and the location of the Asn(Xan) residue.
Data Summary
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential N-terminal amino acid cleavage and identification.[3][4][5] | Measurement of mass-to-charge ratio of ions. |
| Direct Detection of Asn(Xan) | Unlikely; would result in an unidentifiable peak or signal loss. | Yes, by detecting the specific mass increase. |
| Confirmation of Incorporation | Indirect and unreliable for a protected amino acid. | Direct and highly accurate. |
| Localization of Modification | Inferred by the cycle number where the issue occurs. | Precisely determined through tandem MS (MS/MS). |
| Sample Requirement | 10 - 100 picomoles. | Femtomole to picomole range. |
| Throughput | Low; sequential analysis. | High; rapid analysis of complex mixtures. |
Experimental Protocols
Edman Degradation Protocol (General)
-
Sample Preparation: The purified peptide is loaded onto a protein sequencer.
-
Coupling: The N-terminal amino acid is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[6]
-
Cleavage: The PTC-derivatized amino acid is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ) derivative.[6]
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[6]
-
Identification: The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known standards.
-
Cycle Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of degradation.
Mass Spectrometry Protocol for Asn(Xan) Validation (Intact Mass)
-
Sample Preparation: The protected peptide containing Asn(Xan) is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of formic acid).
-
Infusion: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography.
-
Ionization: The peptide molecules are ionized, for example, by electrospray ionization (ESI).
-
Mass Analysis: The mass analyzer measures the mass-to-charge ratio of the ionized peptide.
-
Data Analysis: The resulting spectrum is analyzed to determine the molecular weight of the peptide, which is then compared to the theoretical mass of the peptide with the incorporated Asn(Xan).
Visualizing the Workflows
Caption: Workflow of a single cycle of Edman degradation for N-terminal sequencing.
Caption: General workflow for intact mass analysis by mass spectrometry.
Conclusion
While Edman degradation remains a valuable tool for N-terminal sequencing of standard peptides, it is not the optimal method for validating the incorporation of a labile protecting group like Asn(Xan). The technique's chemistry is likely to be disrupted by the modification, leading to ambiguous results. In contrast, mass spectrometry provides a direct, rapid, and highly accurate means of confirming the presence and location of Asn(Xan) in a protected peptide. Therefore, for researchers and drug development professionals working with synthetic peptides containing such modifications, mass spectrometry is the recommended validation method.
References
Quantitative Analysis of Aspartimide Side Product by LC-MS: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of aspartimide is a critical quality attribute to monitor during the synthesis and storage of peptide-based therapeutics. This succinimide intermediate, arising from the cyclization of an aspartic acid residue, can lead to the formation of isoaspartate and aspartate isomers, potentially impacting the drug's efficacy and safety. Accurate and robust quantification of this side product is therefore paramount. This guide provides a comparative overview of liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative analysis of aspartimide, complete with experimental data and detailed protocols.
Comparison of LC-MS Methods for Aspartimide Quantification
The selection of an appropriate LC-MS method is crucial for the sensitive and accurate quantification of the aspartimide side product alongside the main peptide. Key considerations include the choice of stationary phase, mobile phase composition, and mass spectrometry parameters. The following tables summarize the performance of different LC-MS setups for this application.
Table 1: Comparison of LC Columns
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Separation Principle | Advantages | Disadvantages |
| C18 | 1.7 - 3.5 | 2.1 x 50-150 | Reversed-Phase | High resolving power for peptides and their isomers.[1] | Potential for peak tailing for very hydrophobic or very polar peptides. |
| Phenyl-Hexyl | 2.7 | 2.1 x 100 | Reversed-Phase with π-π interactions | Enhanced selectivity for aromatic-containing peptides. | May not provide optimal separation for all peptide sequences. |
| HILIC | 1.7 | 2.1 x 100 | Hydrophilic Interaction | Good retention of very polar peptides and impurities. | Requires careful mobile phase optimization to avoid analyte precipitation. |
Table 2: Comparison of Mobile Phase Modifiers
| Modifier | Concentration | Ionization Mode | Impact on Separation and Detection |
| Formic Acid | 0.1% | Positive | Good protonation efficiency for positive ion mode MS, leading to strong signals.[1] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Positive | Excellent peak shape in chromatography but can cause ion suppression in the MS source. |
| Ammonium Formate | 10 mM | Positive/Negative | Can improve peak shape and is compatible with both positive and negative ionization modes. |
Table 3: Performance Data of a Validated UPLC-MS/MS Method
This table presents typical performance data for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of a model peptide and its aspartimide side product.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| Model Peptide | 2.54 | 856.4 | 785.3 | 0.5 | 1.5 | >0.995 |
| Aspartimide | 2.21 | 838.4 | 767.3 | 0.2 | 0.6 | >0.998 |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of the aspartimide side product using a UPLC-MS/MS system.
Sample Preparation
-
Dissolution: Accurately weigh and dissolve the peptide sample in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL. Vortex for 1 minute to ensure complete dissolution.
-
Dilution: Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to prepare calibration standards and quality control (QC) samples at the desired concentrations.
UPLC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-50% B
-
5-5.5 min: 50-95% B
-
5.5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
-
MRM Transitions: Monitor the specific precursor to product ion transitions for the main peptide and the aspartimide side product (as exemplified in Table 3). The aspartimide will have a mass that is 18 Da less than the parent peptide.
Data Analysis
-
Peak Integration: Integrate the peak areas of the main peptide and the aspartimide in the chromatograms of the calibration standards, QC samples, and unknown samples.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the nominal concentration of the calibration standards. A linear regression model is typically used.
-
Quantification: Determine the concentration of the aspartimide side product in the unknown samples by interpolating their peak area ratios from the calibration curve. The amount of aspartimide is often expressed as a percentage of the main peptide.
Workflow for Aspartimide Quantification
The following diagram illustrates the general workflow for the quantitative analysis of the aspartimide side product by LC-MS.
Caption: A flowchart of the analytical workflow for aspartimide quantification.
This guide provides a framework for establishing a robust and reliable LC-MS method for the quantitative analysis of the aspartimide side product in peptide samples. The provided data and protocols can be adapted to specific peptides and instrumentation to ensure the quality and safety of peptide-based therapeutics.
References
Safety Operating Guide
Navigating the Disposal of Fmoc-Asn(Xan)-OH: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides a detailed, step-by-step guide for the proper disposal of Fmoc-Asn(Xan)-OH, a crucial reagent in peptide synthesis. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of its constituent parts and general principles of laboratory chemical waste management.
This compound is an amino acid derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain amide of asparagine is protected by a xanthyl (Xan) group. While it is a non-hazardous substance according to some suppliers of the similar Fmoc-Asn-OH, the presence of the xanthyl group, derived from xanthydrol, necessitates a cautious approach to its disposal. Xanthydrol is known to be toxic to aquatic life with long-lasting effects. Furthermore, the Fmoc group is introduced using 9-fluorenylmethoxycarbonyl chloride, a corrosive material.[1][2][3][4][5] Therefore, it is prudent to treat this compound as a chemical waste product that requires careful handling and disposal.
Key Safety and Hazard Information
Due to the lack of specific quantitative toxicity data for this compound, the following table summarizes the known hazards of its precursor molecules. This information should guide the handling and disposal procedures.
| Chemical Component Precursor | CAS Number | Known Hazards |
| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | 28920-43-6 | Causes severe skin burns and eye damage; contact with water liberates toxic gas.[1][2][3][4][5] |
| Xanthydrol | 90-46-0 | Harmful in contact with skin; causes severe skin burns and eye damage; toxic to aquatic life with long-lasting effects.[6][7][8] |
Experimental Protocols for Safe Disposal
The following protocol outlines the recommended step-by-step procedure for the safe disposal of this compound. This protocol is designed to minimize environmental impact and ensure the safety of laboratory personnel.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled, sealable waste container for solid chemical waste.
-
Access to a designated chemical waste storage area.
Procedure:
-
Wear Appropriate PPE: Before handling this compound, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Containerize Waste:
-
Collect all solid, non-contaminated this compound waste in a dedicated, clearly labeled, and sealable container.
-
The label should include the full chemical name: "this compound".
-
Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
-
Segregate from Incompatible Waste: Store the waste container away from strong acids, bases, and oxidizing agents.
-
Store in a Designated Area: The sealed waste container should be stored in a well-ventilated, designated chemical waste storage area, away from general laboratory traffic.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Decontaminate and Dispose of Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous chemical waste.
-
Once clean and dry, the container can be disposed of as regular laboratory glass or plastic waste, after defacing the original label.
-
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Disposal decision pathway for this compound.
Disclaimer: The information provided in this guide is intended for informational purposes only and should not be substituted for the official guidelines and regulations of your institution or local authorities. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Operational Guide for Handling Fmoc-Asn(Xan)-OH
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Asn(Xan)-OH. It includes detailed operational and disposal plans to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a solid, powdered chemical, adherence to the following personal protective equipment guidelines is mandatory to prevent exposure and ensure personal safety.
Primary Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood to prevent the formation and inhalation of dust.
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard prescription glasses do not offer adequate protection.[1]
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: For operations where dust may be generated, a NIOSH-approved N95 respirator or equivalent is recommended.
-
Skin and Body Protection: Wear a lab coat or a protective suit to prevent skin contact.[1] Ensure arms, legs, and midriff are covered.[1]
-
Footwear: Closed-toe shoes are required in the laboratory.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 71989-16-7 | [2] |
| Molecular Weight | 354.36 g/mol | |
| Melting Point | ~190 °C (decomposes) | |
| Storage Temperature | 2-8°C | |
| Form | Solid |
Experimental Protocol: Safe Handling and Disposal Workflow
This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.
1. Preparation and Setup:
- Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
- Assemble all necessary equipment, including spatulas, weighing paper, and containers.
- Don the required personal protective equipment as detailed above.
2. Handling and Use:
- Carefully open the container to minimize the generation of dust.
- Use a spatula to portion out the required amount of the solid chemical.
- If weighing, do so within the fume hood on a tared weigh boat or paper.
- Close the container tightly after use to prevent contamination and exposure.
3. Spills and Cleanup:
- In case of a small spill, mechanically pick up the material with a dustpan and brush or a HEPA-filtered vacuum.
- Place the collected material in a suitable, labeled container for disposal.
- Clean the spill area with soap and water.
- For large spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal Plan:
- This compound waste is considered chemical waste.
- Do not dispose of it in household garbage or down the drain.[2]
- Collect all waste material, including contaminated weighing paper and PPE, in a designated and clearly labeled hazardous waste container.
- Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines and to arrange for pickup. The waste key number should be determined in arrangement with your waste disposal partner or the responsible authority.[2]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
